SAG dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H30Cl3N3OS |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28ClN3OS.2ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H |
InChI Key |
SWBYSYANHQTINY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
SAG Dihydrochloride: A Technical Guide to its Role as a Sonic Hedgehog Pathway Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SAG dihydrochloride, a potent and widely used small molecule agonist of the Sonic Hedgehog (SHH) signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to the Sonic Hedgehog Pathway and this compound
The Sonic Hedgehog (SHH) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular regeneration in vertebrates. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The pathway is initiated by the binding of a Hedgehog (Hh) ligand to the transmembrane receptor Patched (PTCH1). This binding alleviates the PTCH1-mediated inhibition of a second transmembrane protein, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade, culminating in the activation of the GLI family of transcription factors, which regulate the expression of target genes.
This compound is a synthetic, cell-permeable small molecule that acts as a potent agonist of the SHH pathway. It directly targets and activates SMO, thereby bypassing the need for Hh ligand binding to PTCH1. Its water-soluble dihydrochloride salt form makes it convenient for use in a variety of in vitro and in vivo experimental settings.
Mechanism of Action
This compound activates the SHH pathway by directly binding to the heptahelical bundle of the Smoothened (SMO) receptor.[1][2] This interaction stabilizes an active conformation of SMO, leading to its translocation to the primary cilium and the subsequent activation of the downstream signaling cascade. Notably, SAG's binding to SMO can counteract the inhibitory effects of SMO antagonists like cyclopamine.[2][3] The activation of the pathway can proceed in a canonical, GLI-dependent manner, or in some contexts, through non-canonical, GLI-independent mechanisms.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity based on various in vitro assays.
| Parameter | Value | Assay System | Reference |
| EC50 | 3 nM | Hedgehog pathway activation in Shh-LIGHT2 cells | |
| EC50 | 8.8 nM | Gli1 expression induction in mouse Shh-Light II cells (48 hrs) | |
| EC50 | 61.8 nM | Gli1 expression induction in mouse Shh-Light II cells (48 hrs) | |
| Kd | 59 nM | Apparent dissociation constant for the SAG/SMO complex in Cos-1 cells expressing SMO | |
| IC50 | 22 µM | Cytotoxicity against HUVEC after 24 hrs (WST-1 assay) |
Experimental Protocols
In Vitro Hedgehog Pathway Activation Assay using Shh-LIGHT2 Cells
This protocol describes a common method to quantify the activation of the SHH pathway by this compound using the Shh-LIGHT2 cell line. This cell line is a clonal NIH 3T3 line that stably expresses a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.
Materials:
-
Shh-LIGHT2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Calf Serum (BCS)
-
This compound
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% BCS. Seed the cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.
-
Cell Starvation: Once the cells reach confluency, replace the growth medium with low-serum medium (DMEM with 0.5% BCS) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Remove the starvation medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO or water, depending on the solvent used for the stock solution). Incubate the plates for 30-48 hours.
-
Luciferase Assay: After the incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the SMO receptor through competition with a fluorescently labeled antagonist, BODIPY-cyclopamine.
Materials:
-
Cos-1 cells (or another suitable cell line) transiently or stably expressing the SMO receptor
-
BODIPY-cyclopamine
-
This compound
-
Appropriate cell culture medium and plates
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture SMO-expressing Cos-1 cells in the appropriate medium and seed them into plates suitable for fluorescence measurement.
-
Competition Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound for 1 hour at 37°C.
-
Washing: After incubation, wash the cells to remove unbound ligands.
-
Fluorescence Measurement: Measure the fluorescence intensity of the bound BODIPY-cyclopamine using a fluorescence plate reader or microscope.
-
Data Analysis: The fluorescence intensity will decrease as the concentration of this compound increases, indicating displacement of the fluorescent ligand. Plot the fluorescence intensity against the concentration of this compound to determine the Ki or Kd value for the SAG/SMO interaction.
Visualizations
Sonic Hedgehog Signaling Pathway
Caption: Canonical Sonic Hedgehog signaling pathway.
Mechanism of this compound Action
Caption: this compound directly binds and activates SMO.
Experimental Workflow for SAG Activity Assessment
Caption: Workflow for assessing SAG activity using a luciferase reporter assay.
References
SAG Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SAG dihydrochloride, a small molecule agonist of the Smoothened (SMO) receptor and a potent activator of the Sonic Hedgehog (Hh) signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visualizations of relevant biological pathways and experimental workflows.
Core Concepts
This compound is a synthetic, cell-permeable small molecule that has become an invaluable tool in the study of Hedgehog signaling. Its ability to specifically activate the Hh pathway, even in the absence of the natural Hh ligands, allows for precise investigation of this critical developmental and disease-related pathway. The dihydrochloride salt form of SAG offers enhanced water solubility, facilitating its use in a variety of experimental settings.
Mechanism of Action: Activating the Hedgehog Signaling Pathway
This compound functions as a direct agonist of the G protein-coupled receptor, Smoothened (SMO).[1][2][3][4][5] In the canonical Hedgehog signaling pathway, the transmembrane protein Patched (PTCH1) acts as a receptor for Hh ligands (such as Sonic Hedgehog, Shh) and tonically inhibits SMO in the absence of a ligand. The binding of an Hh ligand to PTCH1 alleviates this inhibition, allowing SMO to become active. This initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of Hh target genes.
SAG bypasses the need for Hh ligand-PTCH1 interaction by binding directly to the SMO receptor. This binding event induces a conformational change in SMO, leading to its activation and the subsequent initiation of the downstream signaling cascade. SAG has been shown to counteract the inhibitory effects of cyclopamine, a well-known SMO antagonist, further confirming its direct action on the SMO receptor.
Sonic Hedgehog (Shh) Signaling Pathway Activation by SAG
Caption: Activation of the Hedgehog signaling pathway by this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound, providing a reference for its potency and binding affinity.
| Parameter | Value | Cell Line/System | Reference(s) |
| EC50 | 3 nM | Shh-LIGHT2 cells | |
| Kd | 59 nM | Cos-1 cells expressing SMO |
Note: The EC50 (half-maximal effective concentration) represents the concentration of SAG required to elicit 50% of its maximal effect in a given assay, in this case, the activation of a luciferase reporter in Shh-LIGHT2 cells. The Kd (dissociation constant) is a measure of the binding affinity of SAG to the SMO receptor, with a lower value indicating a higher affinity.
Experimental Protocols
This compound is widely used in a variety of experimental applications to activate the Hedgehog signaling pathway. Below are detailed methodologies for two common applications: a Hedgehog signaling reporter assay and the differentiation of pluripotent stem cells into neurons.
Hedgehog Signaling Activation Assay in Shh-LIGHT2 Cells
This protocol describes the use of the Shh-LIGHT2 cell line, which contains a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, to quantify the activation of the Hedgehog pathway by SAG.
Materials:
-
Shh-LIGHT2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
SAG Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute the stock solution in culture medium to the desired final concentrations. On the day of the experiment, replace the culture medium with medium containing various concentrations of SAG or a vehicle control.
-
Incubation: Incubate the cells for 30-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, perform a dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and sequentially measure firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of SAG to generate a dose-response curve and determine the EC50 value.
Experimental Workflow for Shh-LIGHT2 Luciferase Assay
Caption: A typical experimental workflow for assessing Hedgehog pathway activation.
Neuronal Differentiation of Pluripotent Stem Cells
This protocol outlines a general method for directed differentiation of pluripotent stem cells (PSCs), such as induced pluripotent stem cells (iPSCs), into neurons, incorporating SAG to promote the formation of specific neuronal subtypes. This is often achieved through a dual SMAD inhibition strategy to induce neural fate, followed by treatment with patterning factors, including SAG.
Materials:
-
Human pluripotent stem cells (e.g., iPSCs)
-
PSC maintenance medium (e.g., mTeSR™1)
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Dual SMAD inhibitors (e.g., Noggin and SB431542)
-
This compound
-
Other patterning factors as needed (e.g., FGF8)
-
Neuronal maturation medium
-
Appropriate tissue culture plates and coating reagents (e.g., Matrigel)
Methodology:
-
PSC Culture: Maintain high-quality, undifferentiated PSCs on a suitable matrix (e.g., Matrigel) in PSC maintenance medium.
-
Neural Induction: To initiate neural differentiation, dissociate PSCs into single cells and plate them on a coated surface in neural induction medium supplemented with dual SMAD inhibitors. This will promote the formation of neural progenitor cells (NPCs).
-
Neuronal Patterning with SAG: After the initial neural induction phase (typically 5-7 days), the medium is changed to a neuronal differentiation medium. To pattern the NPCs towards specific neuronal fates, such as dopaminergic neurons, the medium is supplemented with SAG (typically in the range of 100-500 nM) and other relevant morphogens (e.g., FGF8). The exact concentration and timing of SAG application should be optimized for the specific neuronal subtype desired.
-
Neuronal Maturation: Following the patterning stage, the cells are cultured in a neuronal maturation medium, often for several weeks, to allow for the development of mature neuronal morphology and function.
-
Characterization: The resulting neuronal cultures can be characterized by immunocytochemistry for the expression of neuron-specific markers (e.g., βIII-tubulin, MAP2) and markers of the desired neuronal subtype (e.g., tyrosine hydroxylase for dopaminergic neurons).
Applications in Research and Drug Development
The ability of this compound to potently and specifically activate the Hedgehog signaling pathway makes it a critical tool in several areas of research and development:
-
Developmental Biology: Investigating the role of the Hh pathway in embryogenesis, tissue patterning, and organogenesis.
-
Stem Cell Biology: Directing the differentiation of pluripotent stem cells into specific cell types, particularly neuronal lineages.
-
Cancer Research: Studying the role of aberrant Hh signaling in various cancers and for screening for novel Hh pathway inhibitors.
-
Regenerative Medicine: Exploring the potential of Hh pathway activation to promote tissue repair and regeneration.
-
Drug Discovery: Serving as a reference compound in high-throughput screens for the identification of new modulators of the Hh pathway.
References
An In-depth Technical Guide to SAG: A Smoothened Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAG (Smoothened Agonist) is a potent, cell-permeable, small molecule that activates the Hedgehog (Hh) signaling pathway.[1][2][3] It is a chlorobenzothiophene-containing compound that functions by directly binding to and activating Smoothened (Smo), a G protein-coupled receptor that is a key component of the Hh pathway.[2][4] The Hedgehog signaling pathway is crucial during embryonic development and plays a significant role in adult tissue homeostasis, and its dysregulation is implicated in various cancers and developmental disorders. SAG serves as an invaluable tool for researchers studying Hh signaling and holds potential for therapeutic applications in regenerative medicine and for treating certain diseases. This guide provides a comprehensive overview of SAG's function, quantitative data, experimental protocols, and the signaling pathway it modulates.
Core Function and Mechanism of Action
SAG acts as a direct agonist of the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the transmembrane protein Patched (Ptch) tonically inhibits Smo in the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh). Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade ultimately leads to the activation of the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.
SAG bypasses the need for Hedgehog ligand binding to Ptch and directly activates Smo. It binds to the heptahelical bundle of Smo, stabilizing an active conformation of the receptor. This direct activation of Smo by SAG effectively mimics the downstream effects of Hedgehog ligand signaling. Notably, SAG can counteract the inhibitory effects of Smo antagonists like cyclopamine, indicating it acts downstream of or competitively at the Smo receptor.
Quantitative Data
The following tables summarize the key quantitative parameters of SAG's activity from various experimental systems.
| Parameter | Value | Cell Line / System | Assay Type |
| EC50 | 3 nM | Shh-LIGHT2 cells | Firefly luciferase reporter assay |
| 0.13 µM | C3H 10T1/2 cells | Alkaline phosphatase assay | |
| 11 ± 0.5 nM | HEK293 cells expressing WT Smo | Bodipy-cyclopamine displacement | |
| Kd | 59 nM | Cos-1 cells expressing Smo | BODIPY-cyclopamine binding |
| pKi | 5.6 | Nluc-FZD6 | BODIPY-cyclopamine competition |
Table 1: In Vitro Efficacy and Binding Affinity of SAG. Data compiled from multiple sources.
| Animal Model | Dosage | Administration Route | Observed Effect |
| CD-1 Mice | 1.0 mM | Local application | Induced osteogenesis |
| Pregnant C57BL/6J Mice | 15-20 mg/kg | Intraperitoneal (i.p.) | Induced pre-axial polydactyly in embryos |
| P11 Gli-luciferase pups | 5.6, 14, and 25.2 µg/g | Intraperitoneal (i.p.) | Dose-dependent activation of Gli-luciferase reporter in the brain |
Table 2: In Vivo Activity of SAG. Data compiled from multiple sources.
Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by SAG.
Caption: Hedgehog signaling pathway and SAG's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments involving SAG are provided below.
Cell-Based Hedgehog Signaling Luciferase Reporter Assay
This assay quantitatively measures the activation of the Hedgehog signaling pathway in response to SAG. A common cell line used is the Shh-LIGHT2 cell line, which is an NIH 3T3 cell line stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.
Materials:
-
Shh-LIGHT2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Bovine calf serum
-
SAG (Smoothened Agonist)
-
96-well plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed Shh-LIGHT2 cells in a 96-well plate and culture until confluent.
-
Replace the growth medium with low-serum medium (e.g., DMEM with 0.5% bovine calf serum).
-
Prepare serial dilutions of SAG in the low-serum medium.
-
Add the desired concentrations of SAG to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known concentration of Shh).
-
Incubate the cells for a specified period (e.g., 30-48 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the SAG concentration to determine the EC50 value.
Caption: Workflow for a cell-based luciferase reporter assay.
BODIPY-Cyclopamine Binding Assay
This competitive binding assay is used to determine the binding affinity (Kd) of SAG for the Smoothened receptor. It measures the ability of SAG to displace a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, from Smo-expressing cells.
Materials:
-
Cos-1 or HEK293 cells overexpressing Smoothened
-
BODIPY-cyclopamine (fluorescently labeled cyclopamine)
-
SAG
-
Assay buffer
-
Fluorescence plate reader or microscope
Protocol:
-
Culture Smo-expressing cells in a suitable format (e.g., 96-well plate).
-
Prepare a solution containing a fixed concentration of BODIPY-cyclopamine.
-
Prepare serial dilutions of SAG.
-
In the assay wells, combine the Smo-expressing cells, the fixed concentration of BODIPY-cyclopamine, and the varying concentrations of SAG.
-
Include control wells for total binding (BODIPY-cyclopamine only) and non-specific binding (BODIPY-cyclopamine with a high concentration of an unlabeled Smo antagonist).
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1 hour).
-
Wash the cells to remove unbound fluorescent ligand.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader or microscope.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log of the SAG concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the dissociation constant (Kd).
Caption: Workflow for a competitive binding assay.
Conclusion
SAG is a cornerstone research tool for elucidating the intricacies of the Hedgehog signaling pathway. Its ability to potently and specifically activate Smoothened provides a reliable method for studying the downstream consequences of Hh pathway activation in a variety of in vitro and in vivo models. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize SAG in their studies. Further research into the therapeutic applications of SAG and other Smoothened agonists may pave the way for novel treatments for a range of diseases.
References
The Dawn of a Hedgehog Agonist: A Technical Guide to the Discovery and History of SAG Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAG dihydrochloride, a potent and cell-permeable small molecule agonist of the Smoothened (Smo) receptor, has become an indispensable tool in the study of the Hedgehog (Hh) signaling pathway. Its discovery marked a significant milestone in the ability to pharmacologically activate this critical developmental and disease-related pathway, offering researchers a powerful means to dissect its complexities and explore its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with this compound, tailored for professionals in the fields of biomedical research and drug development.
Introduction: The Hedgehog Signaling Imperative
The Hedgehog signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and tissue patterning. In adult organisms, it remains crucial for tissue homeostasis and repair. Aberrant Hh signaling is implicated in a range of developmental disorders and is a key driver in several forms of cancer, including basal cell carcinoma and medulloblastoma. The central transducer of the Hh pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo). In the absence of Hh ligands, the receptor Patched (Ptch) inhibits Smo activity. The binding of Hh to Ptch alleviates this inhibition, allowing Smo to activate downstream signaling cascades, culminating in the activation of Gli family transcription factors.
The therapeutic and research potential of modulating this pathway spurred the search for small molecules that could either inhibit or activate Hh signaling. While antagonists like cyclopamine were discovered early on, the identification of a potent and specific agonist remained a key objective.
The Discovery of SAG: A Milestone in Hedgehog Research
In 2002, a seminal paper by Chen et al. published in the Proceedings of the National Academy of Sciences (PNAS) reported the discovery of a novel small molecule agonist of the Smoothened receptor, which they named SAG[1]. This chlorobenzothiophene-containing compound was identified through a high-throughput screen of a chemical library for molecules that could activate a Gli-dependent luciferase reporter in Shh-LIGHT2 cells, a mouse fibroblast cell line engineered to report Hh pathway activity[1].
SAG proved to be a potent activator of the Hh pathway, with a half-maximal effective concentration (EC₅₀) of approximately 3 nM in the Shh-LIGHT2 assay[1]. Crucially, Chen and colleagues demonstrated that SAG acts directly on the Smoothened receptor. This was elegantly shown through competition binding assays where SAG was able to displace the fluorescently labeled cyclopamine derivative, BODIPY-cyclopamine, from Smo-expressing cells[1]. This direct interaction with Smo, downstream of Ptch, provided a powerful tool to bypass the initial ligand-receptor interaction and directly stimulate the pathway.
Mechanism of Action: Direct Activation of Smoothened
SAG activates the Hedgehog signaling pathway by binding directly to the seven-transmembrane (7TM) bundle of the Smoothened receptor[1]. This binding event induces a conformational change in Smo, mimicking the effect of Hh ligand binding to Ptch and leading to the activation of downstream signaling. The apparent dissociation constant (Kd) for the SAG/Smo complex has been determined to be 59 nM.
Canonical Hedgehog Signaling Pathway Activation
The primary mechanism of action of SAG is through the canonical Hedgehog signaling pathway.
Non-Canonical Signaling
While SAG's primary role is as a canonical Hh pathway activator, it is important for researchers to be aware of potential non-canonical, Gli-independent effects of Smo activation. These pathways can influence cellular processes such as calcium signaling and cytoskeleton rearrangement.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| EC₅₀ (Hh pathway activation) | ~3 nM | Shh-LIGHT2 cells | |
| K_d (SAG/Smo complex) | 59 nM | Smo-expressing Cos-1 cells |
Table 2: In Vivo Dose-Response of SAG on Hh Target Gene Expression in Mice
| Dose (µg/g) | Tissue | Target Gene | Fold Change vs. Vehicle | Reference(s) |
| 5.6 | Cerebellum | Gli1 | ~2 | |
| 14.0 | Cerebellum | Gli1 | ~4 | |
| 25.2 | Cerebellum | Gli1 | ~6 | |
| 5.6 | Cerebellum | N-myc | ~1.5 | |
| 14.0 | Cerebellum | N-myc | ~3 | |
| 25.2 | Cerebellum | N-myc | ~3.5 | |
| 50 mg/kg | Brain | Gli1 | Significantly Increased |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are step-by-step protocols for two key assays used in the characterization of SAG.
Shh-LIGHT2 Luciferase Reporter Assay
This assay is the gold standard for quantifying Hh pathway activation in vitro.
Protocol:
-
Cell Culture: Culture Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) in DMEM supplemented with 10% bovine calf serum, penicillin, and streptomycin.
-
Plating: Seed cells in a 96-well plate at a density that allows them to reach confluence at the time of the assay.
-
Treatment: Once confluent, replace the growth medium with low-serum medium (e.g., 0.5% bovine calf serum in DMEM) containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 30 hours at 37°C in a CO₂ incubator.
-
Lysis: Remove the medium and lyse the cells using a passive lysis buffer (e.g., Promega's Dual-Luciferase Reporter Assay System).
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the SAG concentration to generate a dose-response curve and determine the EC₅₀.
BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine the binding affinity of compounds to the Smoothened receptor.
Protocol:
-
Cell Culture and Transfection: Culture COS-1 or HEK293T cells and transfect them with a Smoothened expression vector.
-
Incubation with Ligands: 48 hours post-transfection, incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of this compound or other competing ligands in a low-serum medium for 2-4 hours at 37°C.
-
Washing: Wash the cells multiple times with cold PBS to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the cell-associated fluorescence using a fluorometer, fluorescence microscope, or flow cytometer.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of BODIPY-cyclopamine (IC₅₀) can then be used to calculate the inhibitory constant (Ki) and subsequently the dissociation constant (Kd) of the competitor.
Chemical Synthesis
While the original discovery paper by Chen et al. (2002) refers to the synthesis of SAG, a detailed, publicly available step-by-step protocol is not readily found in the primary literature. However, the general synthetic scheme for chlorobenzothiophene derivatives often involves the construction of the benzothiophene core followed by functionalization. A plausible synthetic route for 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a likely precursor, starts from cinnamic acid and involves treatment with thionyl chloride. Subsequent amidation with the appropriate diamine derivative would lead to the final product. Researchers interested in the synthesis should refer to specialized chemical synthesis literature and patents related to Smoothened agonists.
Conclusion
The discovery of this compound revolutionized the study of the Hedgehog signaling pathway. As a potent, specific, and cell-permeable agonist of Smoothened, it has provided an invaluable tool for researchers to probe the intricacies of Hh signaling in both normal physiology and disease. The experimental protocols detailed in this guide provide a foundation for the consistent and effective use of SAG in the laboratory. As research into the therapeutic potential of Hh pathway modulation continues, the legacy of SAG as a pioneering chemical probe is certain to endure.
References
In-Depth Technical Guide: The Smoothened Receptor as the Core Target of SAG Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target of SAG dihydrochloride, a potent small molecule activator of the Hedgehog (Hh) signaling pathway. The central focus of this document is the Smoothened (Smo) receptor, the direct binding partner of this compound. We will delve into the quantitative aspects of this interaction, detail the experimental methodologies used to characterize it, and visualize the associated signaling cascade.
Core Target Receptor: Smoothened (Smo)
This compound is a potent and cell-permeable agonist of the Smoothened (Smo) receptor, a G protein-coupled receptor (GPCR) that is a critical component of the Hedgehog signaling pathway.[1][2][3] By binding directly to the Smo heptahelical bundle, SAG activates the Hh pathway, a crucial regulator of embryonic development and adult tissue homeostasis.[4] Its agonistic action counteracts the inhibitory effects of molecules like Cyclopamine on the Smo receptor.
Quantitative Analysis of this compound and Smoothened Interaction
The interaction between this compound and the Smoothened receptor has been quantified through various biochemical and cell-based assays. The following table summarizes the key affinity and potency values reported in the literature.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 3 nM | Shh-LIGHT2 cells | Luciferase Reporter Assay | |
| Kd | 59 nM | Smo-expressing Cos-1 cells | Competitive Radioligand Binding Assay |
EC50 (Half-maximal effective concentration): This value represents the concentration of this compound required to induce a half-maximal response in the Hedgehog signaling pathway, as measured by the expression of a Gli-dependent luciferase reporter in Shh-LIGHT2 cells. A lower EC50 value indicates higher potency.
Kd (Dissociation constant): This value reflects the binding affinity of this compound for the Smoothened receptor. It is the concentration of the ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity.
Experimental Protocols
The characterization of this compound's interaction with the Smoothened receptor relies on established experimental methodologies. Below are detailed protocols for the key experiments cited.
Luciferase Reporter Assay for Hedgehog Pathway Activation
This assay quantifies the activation of the Hedgehog signaling pathway in response to SAG treatment.
-
Cell Line: Shh-LIGHT2 cells, a murine fibroblast cell line (NIH 3T3) stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.
-
Methodology:
-
Plate Shh-LIGHT2 cells in a 96-well plate and allow them to reach confluency.
-
Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% bovine calf serum) to minimize background pathway activation.
-
Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).
-
Treat the cells with the different concentrations of this compound and incubate for a specified period (e.g., 30 hours).
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd) of this compound for the Smoothened receptor.
-
Cell Line: Cos-1 cells transiently or stably expressing the Smoothened receptor.
-
Radioligand: BODIPY-cyclopamine, a fluorescent derivative of the Smoothened antagonist cyclopamine.
-
Methodology:
-
Harvest Smo-expressing Cos-1 cells and prepare cell membranes.
-
Incubate the cell membranes with a fixed concentration of BODIPY-cyclopamine.
-
Add increasing concentrations of unlabeled this compound (competitor) to the incubation mixture (e.g., from 1 nM to 1000 nM).
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 1 hour).
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound BODIPY-cyclopamine using a fluorescence plate reader.
-
Plot the percentage of specific binding of BODIPY-cyclopamine against the logarithm of the this compound concentration.
-
Analyze the data using a one-site competition binding model to calculate the IC50 (the concentration of SAG that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the Kd value for SAG using the Cheng-Prusoff equation.
-
Signaling Pathways and Workflows
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Hedgehog signaling pathway activation by this compound.
Caption: Experimental workflow for characterizing this compound.
References
An In-depth Technical Guide to the Biological Activity of SAG Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAG dihydrochloride is a synthetic, cell-permeable small molecule renowned for its potent and specific agonistic activity towards the Smoothened (SMO) receptor.[1][2][3] As a key activator of the Hedgehog (Hh) signaling pathway, SAG serves as an invaluable chemical tool for investigating embryonic development, stem cell differentiation, tissue regeneration, and the pathology of various cancers.[4] This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its application in research.
Mechanism of Action: Activation of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is fundamentally regulated by the interplay between the Patched (PTCH1) and Smoothened (SMO) transmembrane proteins. This compound directly engages SMO to activate the pathway, bypassing the canonical ligand-receptor interaction.
-
In the Absence of an Agonist (Pathway "OFF"): The 12-transmembrane protein PTCH1 tonically inhibits the 7-transmembrane protein SMO. This inhibition prevents SMO from translocating to the primary cilium, a key signaling organelle. In the cytoplasm, a complex containing Suppressor of Fused (SUFU) binds and sequesters the GLI family of transcription factors (GLI1, GLI2, GLI3), targeting them for proteolytic processing into repressor forms (GLI-R). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.
-
In the Presence of SAG (Pathway "ON"): this compound binds directly to the heptahelical bundle of the SMO receptor.[5] This binding event alleviates the PTCH1-mediated inhibition, leading to the conformational activation and translocation of SMO to the primary cilium. The accumulation of active SMO at the cilium triggers the dissociation of the SUFU-GLI complex. This releases active, full-length GLI transcription factors (GLI-A), which then enter the nucleus and drive the expression of Hh target genes, such as PTCH1 and GLI1. Notably, SAG's action is independent of PTCH proteins and effectively counteracts the inhibitory effects of SMO antagonists like cyclopamine.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, highlighting the activating role of SAG.
Quantitative Biological Activity
The potency and binding affinity of this compound have been characterized in various cellular models. The data consistently demonstrates its high efficacy as a SMO agonist.
| Parameter | Value | Cell Line / System | Description | Citations |
| EC50 | ~3 nM | Shh-LIGHT2 (NIH 3T3) | Half-maximal effective concentration for activating a Gli-dependent luciferase reporter. | |
| Kd | 59 nM | Smo-expressing Cos-1 cells | Apparent dissociation constant for the SAG/SMO complex, determined by competitive binding assays. | |
| Inhibitory Effect | >1 µM | Shh-LIGHT2 (NIH 3T3) | At concentrations exceeding 1 µM, SAG can exhibit inhibitory effects on Hedgehog pathway activity. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Hedgehog Pathway Activation via Luciferase Reporter Assay
This assay quantitatively measures the activation of the Hh pathway by assessing the transcriptional activity of GLI.
-
Cell Line: Shh-LIGHT2 cells, a murine NIH 3T3 fibroblast line stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.
-
Methodology:
-
Cell Seeding: Plate Shh-LIGHT2 cells in 96-well plates and allow them to grow to confluency.
-
Serum Starvation: Once confluent, switch the culture medium to a low-serum medium (e.g., DMEM with 0.5% bovine calf serum) for 24 hours to reduce basal signaling activity.
-
Treatment: Prepare serial dilutions of this compound in the low-serum medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 30-48 hours. Include a vehicle control (e.g., DMSO or water) and a positive control if available.
-
Cell Lysis: After incubation, lyse the cells using a suitable luciferase assay lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the SAG concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
SMO Binding Affinity via Competitive Binding Assay
This assay determines the binding affinity (Kd) of SAG to the SMO receptor by measuring its ability to displace a known fluorescently-labeled SMO ligand.
-
Cell Line: Cos-1 cells transiently or stably overexpressing the human SMO receptor.
-
Reagents:
-
Fluorescent Ligand: BODIPY-cyclopamine, a fluorescent derivative of the SMO antagonist cyclopamine.
-
Competitor: this compound.
-
-
Methodology:
-
Cell Preparation: Culture and harvest SMO-expressing Cos-1 cells.
-
Incubation: In a multi-well plate, incubate the cells with a fixed concentration of BODIPY-cyclopamine and increasing concentrations of this compound (e.g., 1 nM to 1000 nM) for 1 hour.
-
Washing: Wash the cells to remove unbound ligands.
-
Fluorescence Measurement: Measure the amount of bound BODIPY-cyclopamine using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The reduction in fluorescence signal corresponds to the displacement of BODIPY-cyclopamine by SAG. Plot the percentage of inhibition against the logarithm of the SAG concentration to calculate the IC50 value. The Kd can then be determined using the Cheng-Prusoff equation.
-
Caption: A typical experimental workflow for determining the EC50 of SAG using a luciferase reporter assay.
Applications in Research
This compound's reliable and potent activation of the Hh pathway makes it a cornerstone tool in multiple research fields:
-
Stem Cell Biology: It is widely used in protocols for the directed differentiation of pluripotent stem cells (PSCs) into various lineages, most notably dopaminergic neurons.
-
Developmental Biology: SAG allows for the temporal activation of Hh signaling to study its role in embryonic patterning and organogenesis. In vivo administration to mice can induce dose-dependent pre-axial polydactyly, a classic Hh gain-of-function phenotype.
-
Cancer Research: It is used to study the role of aberrant Hh signaling in cancers like medulloblastoma and basal cell carcinoma, and to screen for potential pathway inhibitors.
-
Regenerative Medicine: Studies have shown that SAG can promote bone healing and regeneration in animal models.
References
The Role of Smoothened Agonist (SAG) in Stem Cell Differentiation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The differentiation of stem cells into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development, particularly in the patterning of the central nervous system. Smoothened Agonist (SAG), a small molecule activator of this pathway, has emerged as an indispensable tool for directing the fate of pluripotent and multipotent stem cells in vitro. This technical guide provides an in-depth examination of SAG's mechanism of action, its application in various differentiation protocols, and quantitative data to inform experimental design.
Core Mechanism of Action: The Sonic Hedgehog Pathway
Smoothened Agonist (SAG) is a chlorobenzothiophene-containing compound that potently activates the Sonic Hedgehog (SHH) signaling pathway.[1] It functions by directly binding to the G protein-coupled receptor, Smoothened (SMO).[1]
In the absence of a Hedgehog ligand, the receptor Patched (PTCH1) constitutively inhibits SMO, preventing downstream signaling.[2][3] Upon binding of SHH (or agonism by SAG), the inhibition on SMO is relieved. SAG binds directly to the heptahelical bundle of SMO, stabilizing an active conformation and leading to its translocation to the primary cilium.[1] This initiates a signaling cascade that prevents the proteolytic cleavage of GLI transcription factors. Full-length, activator forms of GLI (GLI1, GLI2) can then translocate to the nucleus to induce the expression of target genes essential for cell fate determination and proliferation.
SAG has a high affinity for SMO, with a reported dissociation constant (Kd) of 59 nM and an EC₅₀ of approximately 3 nM for pathway activation. Its ability to bypass the need for the PTCH1 receptor makes it a robust and direct tool for in vitro pathway activation.
Signaling Pathway Diagram
Data Presentation: SAG in Stem Cell Differentiation
The concentration and duration of SAG treatment are critical variables that influence cell fate decisions. Different lineages require precise levels of SHH pathway activation.
Table 1: SAG Application in Neuronal Differentiation
| Target Lineage | Stem Cell Type | SAG Concentration | Co-factors / Other Small Molecules | Duration of Treatment | Outcome / Efficiency |
| Motor Neurons (MNs) | Mouse Embryonic Stem Cells (mESCs) | Not specified, used with RA | Retinoic Acid (RA), Noggin, bFGF, FGF-8 | 5 days (SAG + RA) | 51 ± 0.8% efficiency (Hb9-eGFP+ cells) |
| Motor Neurons (MNs) | Human Embryonic Stem Cells (hESCs) | 10 - 1000 nM | Retinoic Acid (RA) | 14 days | Upregulation of MN markers HB9 and Isl1 |
| V3 Interneurons | Mouse Pluripotent Stem Cells (PSCs) | High (e.g., 500 nM) | - | ~8 days (days 2-8) | Specification towards V3 interneurons |
| V1 Interneurons | Mouse Pluripotent Stem Cells (PSCs) | Very Low (0.5 - 5 nM) | - | Not specified | Induction of V1 interneurons |
| Basal Forebrain Cholinergic Neurons | Not specified | 500 nM | Purmorphamine (2 µM) | 6 days (days 2-8) | Medial Ganglionic Eminences (MGE) induction |
| Dopaminergic Neurons | Induced Pluripotent Stem Cells (iPSCs) | Not specified | - | Not specified | Enhances differentiation |
Table 2: SAG Application in Glial and Other Lineages
| Target Lineage | Stem Cell Type | SAG Concentration | Co-factors / Other Small Molecules | Duration of Treatment | Outcome / Efficiency |
| Oligodendrocyte Progenitor Cells (OPCs) | Rat Neural Precursors (in vivo model) | Not specified | - | 14 days post-injury | Significant increase in proliferating (BrdU+) Olig2+ OPCs |
| Pluripotency Maintenance | Mesenchymal Stem Cells (MSCs) | 100 nM | - | 48 hours | Upregulation of pluripotency markers Nanog and Oct4 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the differentiation of motor neurons from mouse embryonic stem cells, synthesized from published methods.
Protocol 1: Differentiation of Mouse ESCs into Motor Neurons
This two-step protocol first enhances neuralization and then specifies the motor neuron fate.
Materials:
-
Mouse Embryonic Stem Cells (e.g., Hb9-eGFP line)
-
ES Cell Culture Medium (supplemented with Leukemia Inhibitory Factor)
-
DFK5 Medium
-
Noggin
-
bFGF
-
FGF-8
-
Retinoic Acid (RA)
-
Smoothened Agonist (SAG)
-
Gelatin-coated tissue culture dishes
Workflow Diagram:
Methodology:
-
Initial Culture (Day 0):
-
Culture mouse embryonic stem cells (mESCs) on gelatin-coated dishes in standard ES cell medium supplemented with Leukemia Inhibitory Factor (LIF) to maintain pluripotency.
-
-
Neural Induction (Day 2):
-
Aspirate the ES medium and replace it with DFK5 medium.
-
Supplement the DFK5 medium with Noggin, bFGF, and FGF-8 to promote differentiation towards neural lineages and induce a posterior neural identity.
-
Culture for 2 days.
-
-
Motor Neuron Specification (Day 4):
-
Aspirate the neural induction medium.
-
Replace with fresh DFK5 medium supplemented with Retinoic Acid (RA) and Smoothened Agonist (SAG). The combination of RA (a caudalizing agent) and SHH pathway activation (via SAG) is critical for specifying spinal motor neuron identity.
-
Culture for an additional 5 days.
-
-
Maturation and Analysis (Day 9 onwards):
-
Culture the cells in DFK5 medium for further maturation and axon elongation.
-
Assess differentiation efficiency by monitoring the expression of motor neuron-specific markers. For Hb9-eGFP reporter lines, this can be done via fluorescence microscopy.
-
Confirm phenotype through immunofluorescent staining for key markers such as Islet-1 and choline acetyltransferase (ChAT).
-
Applications and Considerations
The primary application of SAG in stem cell biology is the directed differentiation into cell types whose development is governed by SHH signaling.
-
Neuroscience and Disease Modeling: SAG is instrumental in generating various neuronal subtypes, including motor neurons for modeling diseases like Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), as well as dopaminergic neurons relevant to Parkinson's disease.
-
Regenerative Medicine: By guiding the differentiation of stem cells into oligodendrocytes, SAG-based protocols may contribute to developing cell-based therapies for demyelinating diseases like Multiple Sclerosis.
-
Drug Development: Differentiated cells produced using SAG provide physiologically relevant platforms for screening compounds and assessing neurotoxicity.
Key Considerations:
-
Concentration Dependence: As shown in Table 1, the concentration of SAG can dramatically alter the resulting cell fate (e.g., V1 vs. V3 interneurons). Titration is essential for optimizing a specific differentiation outcome.
-
Synergistic Factors: SAG is almost always used in combination with other signaling molecules. For spinal cord lineages, RA is a common partner that provides caudal positional identity. For neural induction, BMP antagonists like Noggin are often required.
-
Non-canonical Signaling: While the canonical GLI-mediated pathway is the primary mechanism, some evidence suggests SAG can also trigger non-canonical, faster-acting pathways involving intracellular calcium and BDNF secretion, which may influence neuronal maturation.
References
In-Depth Technical Guide: SAG Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SAG dihydrochloride, a potent small-molecule agonist of the Smoothened (Smo) receptor and a key activator of the Hedgehog (Hh) signaling pathway. This document details its mechanism of action, provides quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.
Core Compound Information
This compound is a cell-permeable chlorobenzothiophene compound that modulates the Hedgehog signaling pathway. It is the water-soluble dihydrochloride salt of SAG.
| Identifier | Value | Source |
| CAS Number | 2702366-44-5 | [1] |
| Parent (Free Base) CAS | 912545-86-9 | [2][3][4] |
| Alternative Free Base CAS | 364590-63-6 | |
| Molecular Formula | C₂₈H₂₈ClN₃OS · 2HCl | |
| Molecular Weight | 562.98 g/mol |
Mechanism of Action: Hedgehog Signaling Pathway Activation
This compound functions as a direct agonist of the Smoothened (Smo) receptor, a G protein-coupled receptor that is a central component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (Ptch) tonically inhibits Smo, preventing downstream signal transduction.
The binding of SAG to the heptahelical bundle of Smo alleviates this inhibition, initiating the signaling cascade. This activation occurs independently of Ptch proteins. Activated Smo translocates to the primary cilium, leading to a signaling cascade that ultimately results in the activation of GLI family transcription factors. These transcription factors then move to the nucleus to regulate the expression of Hh target genes. SAG has been shown to counteract the inhibitory effects of cyclopamine on Smo.
Research also suggests that SAG can activate non-canonical, GLI-independent Hedgehog signaling pathways.
Signaling Pathway Diagram
References
Methodological & Application
SAG Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Sonic Hedgehog (Shh) signaling pathway.[1][2] By binding directly to the heptahelical bundle of the Smoothened receptor, SAG activates the Shh pathway, influencing a wide range of cellular processes including proliferation, differentiation, and survival.[3] This makes it an invaluable tool in stem cell biology, neuroscience research, and developmental biology studies. SAG has been shown to enhance the neuronal differentiation of induced pluripotent stem cells (iPSCs) into dopaminergic neurons and to promote the expression of germ cell markers in mesenchymal stem cells.
Mechanism of Action
The Sonic Hedgehog signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (Smo). The binding of a Hedgehog ligand, or an agonist like SAG, to Ptch relieves this inhibition, allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of target genes. SAG potently activates this pathway, with an EC50 of approximately 3 nM in Shh-light 2 cells.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line | Reference |
| EC50 | ~3 nM | Shh-light 2 cells | |
| Kd | 59 nM | Smo-expressing Cos-1 cells |
| Application | Cell Type | Concentration | Treatment Duration | Outcome | Reference |
| Neuronal Differentiation | iPSCs | 1 µM | Varies with protocol | Enhanced differentiation to dopaminergic neurons | |
| Germ Cell Marker Expression | Human Bone Marrow MSCs | 10 µM | 4 and 6 days | Increased STRA8 expression | |
| Germ Cell Marker Expression | Human Bone Marrow MSCs | 20 µM | 4 and 6 days | Increased DDX4 expression | |
| Proliferation of Neuronal/Glial Precursors | N/A | 1 nM | N/A | Induction of proliferation | |
| Hedgehog Pathway Activation | Shh-LIGHT2 cells | 0.1 nM - 100 µM | 30 hours | Induction of firefly luciferase expression |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is water-soluble.
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5.63 mg of this compound (MW: 562.98 g/mol ) in 1 mL of sterile water or DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: General Protocol for Hedgehog Pathway Activation
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Caption: General experimental workflow for SAG treatment.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. For initial experiments, a concentration range of 10 nM to 1 µM is recommended.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the cell type and the specific endpoint being measured (e.g., 24-72 hours for gene expression analysis).
-
Analysis: Following incubation, cells can be harvested for downstream analysis such as qPCR to measure the expression of Gli1 and Ptch1 (target genes of the Shh pathway), Western blotting to assess protein levels, or immunofluorescence to visualize protein localization.
Protocol 3: Neuronal Differentiation of iPSCs
This protocol provides a general framework for inducing neuronal differentiation using SAG. Specific timings and concentrations of other required factors (e.g., Noggin, SB431542) should be optimized based on the specific iPSC line and desired neuronal subtype.
-
Neural Induction: Plate iPSCs on a suitable matrix (e.g., Matrigel) in neural induction medium.
-
Dual SMAD Inhibition: Treat cells with dual SMAD inhibitors (e.g., Noggin and SB431542) to promote neural fate.
-
Ventralization: After the initial neural induction phase, introduce this compound at a concentration of 1 µM to the culture medium to promote ventralization and the generation of dopaminergic neuron precursors.
-
Maturation: Continue culture in a suitable neural maturation medium. The total duration of differentiation can range from several weeks to months.
-
Characterization: Assess the differentiation efficiency by immunocytochemistry for neuronal markers (e.g., Tuj1, MAP2) and dopaminergic neuron-specific markers (e.g., TH, LMX1A).
Protocol 4: Induction of Germ Cell Markers in Mesenchymal Stem Cells (MSCs)
This protocol is based on a study demonstrating the effect of SAG on human bone marrow-derived MSCs.
-
Cell Culture: Culture human bone marrow-derived MSCs in a suitable growth medium.
-
SAG Treatment: Treat the MSCs with this compound at concentrations of 10 µM or 20 µM.
-
Incubation: Incubate the cells for 4 to 6 days, replacing the medium with fresh SAG-containing medium every 2 days.
-
Analysis: After the treatment period, harvest the cells and perform Real-Time PCR to analyze the expression levels of germ cell markers such as STRA8 and DDX4, as well as Shh pathway target genes like PTCH1 and GLI1.
Troubleshooting
-
Low Activity: If the expected biological response is not observed, ensure the this compound stock solution was prepared and stored correctly. Titrate the concentration of SAG, as the optimal concentration can be cell-type dependent.
-
Cell Toxicity: At high concentrations, SAG may exhibit off-target effects or cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Variability: Biological replicates are essential to ensure the reproducibility of the results. Passage number and confluency of cells can also impact the response to SAG.
Conclusion
This compound is a powerful and specific activator of the Sonic Hedgehog signaling pathway, making it an essential reagent for a wide range of applications in cell culture. The protocols and data presented here provide a comprehensive guide for researchers utilizing this small molecule to investigate developmental processes, induce specific cell fates, and explore the therapeutic potential of Shh pathway modulation.
References
Application Notes and Protocols for SAG Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] With an EC50 of approximately 3 nM in Shh-LIGHT2 cells and a Kd of 59 nM for the SAG/Smo complex, it effectively activates the Hh pathway, mimicking the action of the Sonic Hedgehog (Shh) ligand.[1][3] This activation is independent of the Patched (Ptch) proteins. Its ability to counteract the inhibitory effects of cyclopamine on Smo makes it a valuable tool for studying Hh signaling in various biological contexts, including developmental biology, neurogenesis, stem cell differentiation, and cancer research. This compound has been utilized in studies involving the neuronal differentiation of induced pluripotent stem cells (iPSCs), investigation of cancer cell migration, and elucidation of its neuroprotective effects.
Physicochemical and Biological Properties
A comprehensive understanding of the properties of this compound is crucial for its effective use in experimental settings. The table below summarizes its key physicochemical and biological characteristics.
| Property | Value | References |
| Molecular Weight | 562.98 g/mol | |
| Formula | C₂₈H₂₈ClN₃OS·2HCl | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige lyophilized solid | |
| EC₅₀ | ~3 nM (in Shh-light 2 cells) | |
| Kd | 59 nM (for Smo receptor) | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage (Solid) | -20°C, desiccated | |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for up to 6 months |
Hedgehog Signaling Pathway Activation by SAG
This compound acts as an agonist of the Smoothened (Smo) receptor. In the absence of a Hedgehog (Hh) ligand, the Patched (Ptch) receptor inhibits Smo activity. Upon binding of an Hh ligand to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. SAG directly binds to and activates Smo, bypassing the need for Hh ligand and Ptch interaction.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound. It is imperative to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter (if using water as a solvent)
Procedure:
-
Pre-calculation:
-
Determine the mass of this compound needed. For a 10 mM stock solution using a molecular weight of 562.98 g/mol :
-
Mass (mg) = 10 mmol/L * 0.001 L * 562.98 g/mol * 1000 mg/g = 5.63 mg for 1 mL.
-
-
Adjust the calculation based on the desired final volume of the stock solution.
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to weigh a slightly larger amount and adjust the solvent volume accordingly for better accuracy.
-
-
Solubilization:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
For example, to prepare a 10 mM stock solution from 5.63 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are tightly sealed to prevent moisture absorption.
-
Note on Using Water as a Solvent:
While this compound is soluble in water, stock solutions prepared in DMSO are more common for cell culture applications due to the ease of sterilization and compatibility with most cell culture media at low final concentrations. If water is used as the solvent, the stock solution should be sterilized by passing it through a 0.22 µm filter before aliquoting and storage.
Experimental Workflow: Cell-Based Assay Using this compound
The following diagram illustrates a general workflow for a cell-based experiment, such as a differentiation or migration assay, utilizing a prepared this compound stock solution.
References
SAG Dihydrochloride: In Vitro Application Notes and Protocols for Hedgehog Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding directly to the seven-transmembrane bundle of Smo, SAG activates the Hh pathway, mimicking the action of the endogenous Sonic Hedgehog (Shh) ligand.[3] This activation is independent of the Patched (Ptch) receptor and can counteract the inhibitory effects of molecules like cyclopamine. SAG is a valuable tool for in vitro studies of Hh pathway activation, cellular differentiation (particularly neuronal differentiation), and cancer biology. This document provides detailed application notes and protocols for the in vitro use of this compound.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, assay, and desired biological outcome. The following table summarizes key quantitative data from the literature.
| Parameter | Cell Line/System | Value | Incubation Time | Assay | Reference(s) |
| EC50 | Shh-LIGHT2 (NIH 3T3 derivative) | 3 nM | 30 hours | Firefly Luciferase Reporter Assay | |
| EC50 | Shh-Light II (mouse) | 8.8 nM & 61.8 nM | 48 hours | Renilla Luminescence Reporter Assay (Gli1 induction) | |
| Kd | Smo-expressing Cos-1 cells | 59 nM | 1 hour | BODIPY-cyclopamine Binding Assay | |
| Effective Concentration | Wild-Type Mouse Embryonic Fibroblasts (WT MEFs) | 100 nM | 10 minutes | Western Blot (p-Creb activation) | |
| Effective Concentration | MDAMB231 (human breast cancer) | 250 nM | 24 - 48 hours | mRNA/protein expression (SMO, CAXII), Cell Migration Assay | |
| Effective Concentration | Induced Pluripotent Stem Cells (iPSCs) | 1 µM | Not Specified | Neuronal Differentiation | |
| IC50 (Cytotoxicity) | HUVEC (human umbilical vein endothelial cells) | 22 µM | 24 hours | WST-1 Assay |
Note: It has been reported that at high concentrations (>1 µM), SAG may act as an inhibitor of the Hedgehog pathway.
Signaling Pathways
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers.
Hedgehog Pathway: Inactive State
Caption: Inactive Hedgehog Pathway.
In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (SMO). This allows for the phosphorylation and subsequent proteolytic cleavage of the GLI transcription factors into their repressor forms (GLI-R). GLI-R then translocates to the nucleus to inhibit the transcription of Hedgehog target genes.
Hedgehog Pathway: Active State with SAG
Caption: SAG-Activated Hedgehog Pathway.
SAG directly binds to and activates SMO, relieving the inhibition by PTCH1. Activated SMO prevents the proteolytic processing of GLI proteins into their repressor forms. The full-length activator form of GLI (GLI-A) translocates to the nucleus and induces the expression of Hedgehog target genes.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO.
-
Reconstitution:
-
For a 10 mM stock solution in DMSO, dissolve 5.63 mg of this compound (MW: 562.98 g/mol ) in 1 mL of high-purity, anhydrous DMSO.
-
For a 10 mM stock solution in water, dissolve 5.63 mg in 1 mL of sterile, nuclease-free water. Gentle warming or sonication may be required to fully dissolve the compound.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
General Protocol for In Vitro Cell Treatment
The following is a general workflow for treating adherent cells with this compound.
Caption: General In Vitro SAG Treatment Workflow.
Protocol 1: Hedgehog Pathway Activation in Shh-LIGHT2 Reporter Cells
This protocol is adapted for a 96-well plate format to measure Gli-dependent luciferase activity.
-
Cell Seeding:
-
Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of treatment.
-
Culture overnight in DMEM supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics at 37°C with 5% CO2.
-
-
Serum Starvation (Optional but Recommended):
-
The following day, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% bovine calf serum) to reduce background signaling.
-
-
Preparation of SAG dilutions:
-
Prepare a serial dilution of this compound in low-serum medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO or water at the same final concentration as the highest SAG dose).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells and add 100 µL of the SAG dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 30-48 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure firefly and Renilla (if applicable) luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Protocol 2: Induction of Gene Expression in MDAMB231 Cells
This protocol describes the use of SAG to induce the expression of Hedgehog target genes.
-
Cell Seeding:
-
Seed MDAMB231 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow overnight in complete medium.
-
-
Cell Treatment:
-
Prepare a 250 nM working solution of this compound in the appropriate cell culture medium.
-
Aspirate the old medium and replace it with the SAG-containing medium or a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours at 37°C with 5% CO2.
-
-
Analysis:
-
For RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (e.g., SMO, CAXII, GLI1).
-
For Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and western blotting to detect changes in protein expression (e.g., SMO, GLI1).
-
Concluding Remarks
This compound is a powerful and specific activator of the Hedgehog signaling pathway, making it an indispensable tool for in vitro research. The optimal working concentration and incubation time are cell-type and assay-dependent, and therefore, it is recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific experimental setup. Careful consideration of the information and protocols provided in these application notes will facilitate the successful use of this compound in your research.
References
Application Notes: In Vivo Administration of SAG Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of SAG dihydrochloride, a potent and cell-permeable small molecule agonist of the Smoothened (Smo) receptor.[1][2][3] By directly binding to and activating Smo, SAG effectively stimulates the Sonic Hedgehog (Shh) signaling pathway, a critical pathway in embryonic development, tissue regeneration, and stem cell regulation.[2] This document outlines detailed protocols for the preparation and administration of SAG in animal models, summarizes established dosing regimens, and provides methods for verifying target engagement in vivo.
Mechanism of Action: Sonic Hedgehog (Shh) Pathway Activation
The Sonic Hedgehog (Shh) signaling pathway is essential for cellular proliferation and differentiation. In the absence of an Shh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which remain in an inactive state in the cytoplasm.
SAG acts as a direct agonist of SMO. It binds to the heptahelical bundle of the SMO receptor, releasing it from PTCH1-mediated inhibition. This activation of SMO initiates a downstream signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which then regulate the expression of target genes, including Ptch1 and Gli1 themselves, thereby promoting cellular responses.
Figure 1. Activation of the Sonic Hedgehog pathway by SAG.
Summary of In Vivo Administration Protocols
SAG has been successfully administered in various animal models to study its effects on development and disease. The choice of dosage, route, and formulation depends on the specific research goals and animal model. The following table summarizes quantitative data from published studies.
| Animal Model | Application / Disease Model | Route of Administration | Dosage | Formulation Vehicle | Reference |
| Mouse (Pregnant C57BL/6J) | Developmental Studies (Induction of pre-axial polydactyly) | Intraperitoneal (i.p.) | 15 - 20 mg/kg (single dose) | Not specified | |
| Mouse (Neonatal) | Neuroprotection (Glucocorticoid-induced cerebellar abnormalities) | Intraperitoneal (i.p.) | 20 µg/g (20 mg/kg) | Not specified | |
| Mouse (Ick-mutant) | Rescue of Congenital Defects (Cleft palate) | Intraperitoneal (i.p.) | Not specified | DMSO (vehicle control) | |
| Rat (Adult) | Neurogenesis Studies | Intracerebroventricular (i.c.v.) | 2.5 nM (total amount) | Not specified | |
| Zebrafish (Embryo) | Fetal Alcohol Spectrum Disorder Model | Aqueous Exposure | Dose-dependent | Not specified |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Proper solubilization of this compound is critical for its bioavailability and to prevent precipitation upon injection. The following formulation has been shown to be effective for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh, anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution in DMSO. Due to its high solubility in DMSO, it is recommended to first create a concentrated stock solution. For example, weigh the required amount of SAG and dissolve it in a volume of DMSO to make a stock of 25 mg/mL.
-
Add solvents sequentially. For the final working solution, add each solvent one by one, ensuring the solution is clear before adding the next component. A commonly used vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example Calculation (for a 1 mL final volume at 2 mg/mL): a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 80 µL of the 25 mg/mL SAG/DMSO stock solution (this provides 2 mg of SAG and brings the final DMSO concentration to ~10% after all components are added). Mix thoroughly until clear. c. Add 50 µL of Tween-80. Mix thoroughly until clear. d. Add 470 µL of sterile Saline to reach the final volume of 1 mL. e. Vortex the final solution thoroughly.
-
Use Freshly Prepared Solution. It is strongly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.
-
Solvent Control. For control animals, prepare a vehicle-only solution using the same percentages of DMSO, PEG300, Tween-80, and Saline.
Protocol 2: Intraperitoneal (IP) Administration in Mice
IP injection is a common route for systemic delivery of SAG.
Materials:
-
Prepared SAG solution (from Protocol 1)
-
Vehicle control solution
-
Appropriate size mice
-
Sterile 1 mL syringes with 25-27 gauge needles
Procedure:
-
Calculate the Injection Volume: Based on the mouse's body weight and the desired dose (e.g., 20 mg/kg), calculate the required volume. For a 25g mouse receiving a 20 mg/kg dose, the total required SAG is 0.5 mg. If using a 2 mg/mL solution, the injection volume would be 250 µL.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be administered in the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.
-
Injection: Insert the needle at a 15-20 degree angle. Gently aspirate to ensure no fluid (urine or blood) is drawn back, then slowly depress the plunger to inject the solution.
-
Monitoring: Monitor the animal post-injection for any adverse reactions.
Figure 2. General experimental workflow for in vivo SAG administration.
Protocol 3: Verification of Target Engagement by qPCR
To confirm that SAG has activated the Shh pathway in the target tissue, measure the mRNA expression levels of the downstream target genes Gli1 and Ptch1.
Materials:
-
Harvested tissue samples from SAG- and vehicle-treated animals
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Validated primers for Gli1, Ptch1, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Immediately after harvesting, homogenize the tissue and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a suitable reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Use the following validated primer sequences for mouse targets:
- mGli1 Forward: CTCAAACTGCCCAGCTTAACCC
- mGli1 Reverse: TGCGGCTGACTGTGTAAGCAGA
- mPtch1 Forward: CTGTCAGATGGCTTGGGTTT
- mPtch1 Reverse: GCCTACCTGGGTGGTCTCTC c. Run the qPCR plate using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of Gli1 and Ptch1 using the ΔΔCt method, normalizing to the housekeeping gene. A significant upregulation in the SAG-treated group compared to the vehicle-treated group confirms pathway activation.
References
Application Notes and Protocols for SAG Dihydrochloride Treatment in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAG dihydrochloride is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By activating this pathway, SAG mimics the effects of the endogenous Sonic Hedgehog (Shh) ligand, making it an invaluable tool for in vitro and in vivo studies of developmental processes, stem cell differentiation, and disease modeling. These application notes provide detailed protocols and treatment duration guidelines for the use of this compound in various experimental contexts.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development, tissue patterning, and adult tissue homeostasis. In the absence of an Hh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon binding of an Hh ligand (or an agonist like SAG) to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which translocate to the nucleus and regulate the expression of Hh target genes.
Application Notes: Co-treatment of SAG Dihydrochloride with CHIR99021 for Efficient Differentiation of Human Pluripotent Stem Cells into Midbrain Floor Plate Progenitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The directed differentiation of human pluripotent stem cells (hPSCs) into specific neuronal subtypes is a cornerstone of disease modeling, drug screening, and regenerative medicine. The generation of midbrain dopaminergic (mDA) neurons, the cell type primarily lost in Parkinson's disease, is of particular interest. This process mimics embryonic development, which relies on the precise temporal and spatial coordination of key signaling pathways.
SAG dihydrochloride is a potent small molecule agonist of the Smoothened (Smo) receptor, leading to the activation of the Sonic Hedgehog (SHH) signaling pathway. SHH signaling is critical for ventral patterning of the neural tube, a necessary step for specifying ventral neuronal fates, including mDA neurons. However, ventralization alone is insufficient. The acquisition of a midbrain identity requires the simultaneous activation of other signaling pathways, notably the canonical Wnt pathway.
This application note details the synergistic co-treatment of this compound with CHIR99021, a highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), which results in the robust activation of the Wnt/β-catenin pathway. The combined activation of SHH and Wnt signaling, on a background of neural induction via dual SMAD inhibition, efficiently directs hPSCs towards a midbrain floor plate (mFP) progenitor fate, characterized by the co-expression of the transcription factors FOXA2 and LMX1A.[1][2] These mFP cells are the direct precursors to authentic mDA neurons.
Signaling Pathway Overview
The differentiation protocol is based on a stepwise recapitulation of embryonic neural development. Initially, dual SMAD inhibition using small molecules like LDN193189 (a BMP inhibitor) and SB431542 (a TGF-β/Activin/Nodal inhibitor) overcomes the pluripotency-maintaining signals and efficiently induces the formation of neuroectoderm.[2] Subsequently, the neuroectoderm is patterned along the ventral (via SHH activation) and caudal/midbrain (via Wnt activation) axes. SAG activates the SHH pathway by binding to Smoothened, releasing it from Patched-1-mediated inhibition. This allows the GLI transcription factors to activate downstream targets. Concurrently, CHIR99021 inhibits GSK3, preventing the degradation of β-catenin, which then translocates to the nucleus to activate Wnt target genes. The convergence of these pathways is essential for specifying the mFP identity.[2][3]
Quantitative Data Summary
The co-treatment of SAG and CHIR99021, following neural induction, significantly enhances the efficiency of generating progenitors with a specific midbrain floor plate identity. The table below summarizes representative data on the percentage of cells expressing key markers at Day 11 of differentiation, based on immunocytochemistry analysis.
| Treatment Condition | % FOXA2+ Cells (Ventral Fate) | % LMX1A+ / OTX2+ Cells (Midbrain Fate) | % Co-localized FOXA2+/LMX1A+ (mFP Identity) |
| Dual SMAD Inhibition only | < 5% | < 10% | < 2% |
| Dual SMAD + SAG | ~60-70% | ~20-30% | ~15-25% |
| Dual SMAD + SAG + CHIR99021 | > 85% | > 80% | > 75% |
Note: These values are representative estimates compiled from multiple sources describing similar differentiation protocols. Actual efficiencies may vary depending on the specific hPSC line and culture conditions.
Experimental Protocol
This protocol describes the directed differentiation of human pluripotent stem cells (hPSCs) into midbrain floor plate (mFP) progenitors over 11 days.
Materials and Reagents
-
Human ESC or iPSC lines (e.g., H9, etc.)
-
Matrigel (Corning, Cat# 354277)
-
DMEM/F12 (Thermo Fisher, Cat# 11330032)
-
Neurobasal Medium (Thermo Fisher, Cat# 21103049)
-
B-27 Supplement (50X), minus vitamin A (Thermo Fisher, Cat# 12587010)
-
N-2 Supplement (100X) (Thermo Fisher, Cat# 17502048)
-
GlutaMAX (100X) (Thermo Fisher, Cat# 35050061)
-
Non-Essential Amino Acids (NEAA, 100X) (Thermo Fisher, Cat# 11140050)
-
Penicillin-Streptomycin (100X) (Thermo Fisher, Cat# 15140122)
-
2-Mercaptoethanol (Thermo Fisher, Cat# 21985023)
-
LDN193189 (Stemcell Technologies, Cat# 72144)
-
SB431542 (Tocris, Cat# 1614)
-
This compound (Tocris, Cat# 4360)
-
CHIR99021 (Tocris, Cat# 4423)
-
Ascorbic Acid (Sigma-Aldrich, Cat# A4544)
-
ROCK inhibitor Y-27632 (Tocris, Cat# 1254)
Media Preparation
-
N2B27 Medium: Neurobasal Medium supplemented with 1X N-2, 1X B-27 (minus vitamin A), 1X GlutaMAX, and 1X Penicillin-Streptomycin.
-
Neural Induction Medium (NIM): 50% DMEM/F12, 50% Neurobasal Medium, 0.5X N-2, 1X B-27 (minus vitamin A), 1X NEAA, 1X GlutaMAX, 0.1 mM 2-Mercaptoethanol.
Differentiation Workflow
Step-by-Step Protocol
-
Day -1: Plating hPSCs
-
Coat tissue culture plates with Matrigel diluted 1:30 in DMEM/F12 for at least 1 hour at room temperature.
-
Aspirate Matrigel solution and plate a single-cell suspension of hPSCs at a density of 1.5 - 2.0 x 10⁵ cells/cm².
-
Culture cells in mTeSR1 medium (or equivalent) supplemented with 10 µM Y-27632 to promote survival.
-
-
Day 0: Initiation of Neural Induction
-
When cells have reached >95% confluency, aspirate the spent medium.
-
Add fresh Neural Induction Medium (NIM) supplemented with the dual SMAD inhibitors: 100 nM LDN193189 and 10 µM SB431542.
-
-
Day 1-2: Neural Induction
-
Perform a full medium change daily with fresh NIM containing 100 nM LDN193189 and 10 µM SB431542.
-
-
Day 3-4: Ventral and Midbrain Patterning
-
On Day 3, change to fresh NIM supplemented with 100 nM LDN193189, 10 µM SB431542, 200 nM this compound, and 0.8 µM CHIR99021.
-
Repeat the medium change on Day 4.
-
-
Day 5-10: Floor Plate Specification
-
On Day 5, withdraw the dual SMAD inhibitors. Change to N2B27 medium supplemented with 200 nM SAG and 0.8 µM CHIR99021.
-
From Day 7 onwards, add 200 µM Ascorbic Acid to the medium (N2B27 + SAG + CHIR99021 + Ascorbic Acid).
-
Perform a full medium change daily.
-
-
Day 11: Analysis and Further Steps
-
The cells are now considered midbrain floor plate (mFP) progenitors.
-
They can be harvested for analysis (e.g., immunocytochemistry for FOXA2, LMX1A, OTX2, or qRT-PCR), cryopreserved for future use, or passaged for expansion.
-
For terminal differentiation into mDA neurons, the progenitors are typically cultured for an additional 14-40 days in maturation medium containing neurotrophic factors like BDNF, GDNF, and db-cAMP.
-
Disclaimer: This protocol serves as a guideline. Optimal concentrations of small molecules and timing may vary between different hPSC lines and should be empirically determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual SMAD inhibition as a versatile platform in human pluripotent stem cell–based regenerative medicine and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specification Of Midbrain Dopamine Neurons From Primate Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SAG Dihydrochloride in Regenerative Medicine
Introduction
SAG dihydrochloride is a cell-permeable, water-soluble small molecule renowned for its role as a potent agonist of the Smoothened (Smo) receptor.[1][2] As a key activator of the Sonic Hedgehog (Shh) signaling pathway, SAG has emerged as an invaluable tool in regenerative medicine research. It effectively mimics the action of the endogenous Shh ligand, binding directly to the Smoothened receptor to initiate downstream signaling cascades.[3] This activity is crucial for various developmental processes, including neural tube patterning, stem cell proliferation, and cell fate specification. Consequently, SAG is widely utilized to direct the differentiation of stem cells, promote neuronal generation and survival, and investigate tissue repair mechanisms. These notes provide an overview of its applications, quantitative data, and detailed protocols for its use in a research setting.
Mechanism of Action: Hedgehog Pathway Activation
The Hedgehog (Hh) signaling pathway is fundamentally important in embryonic development and adult tissue homeostasis. In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits the G protein-coupled receptor, Smoothened (Smo), preventing downstream signal transduction. The binding of SAG directly to the heptahelical bundle of Smo alleviates this inhibition, allowing Smo to translocate to the primary cilium. This initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of Hh target genes. SAG has an EC₅₀ of approximately 3 nM and a binding affinity (Kd) of 59 nM for the Smo receptor. It has been shown to counteract the inhibitory effects of Smo antagonists like cyclopamine. Interestingly, some studies suggest SAG can also act through non-canonical, GLI-independent pathways in certain cell types.
Quantitative Data Summary
The following tables summarize effective concentrations of this compound reported in various in vitro and in vivo regenerative medicine studies.
Table 1: Effective Concentrations of this compound (In Vitro Studies)
| Cell Type | Application | Concentration(s) | Treatment Duration | Observed Effect(s) | Reference(s) |
| Shh-LIGHT2 (NIH 3T3 reporter cells) | Hh Pathway Activation | 3 nM (EC₅₀) | 30 hours | Potent induction of Gli-dependent luciferase expression. | |
| Human iPSCs | Neuronal Differentiation | 1 µM | Varies (days) | Enhances differentiation into neuronal lineages, often used after dual SMAD inhibition. | |
| Neuronal/Glial Precursors | Proliferation & Survival | 1 nM | Not specified | Induced proliferation without affecting the differentiation pattern. | |
| Human Bone Marrow MSCs (BM-MSCs) | Germ Cell Differentiation | 10 µM, 20 µM | 4 and 6 days | Increased expression of germ cell markers STRA8 (at 10 µM) and DDX4 (at 20 µM). | |
| MDA-MB-231 (Breast Cancer Cells) | Gene Expression / Migration | 250 nM | 24 - 48 hours | Increased SMO and CAXII mRNA expression and enhanced cell migration. | |
| Mesenchymal Stem Cells (MSCs) | Osteoblastic Differentiation | Not specified | Not specified | Stimulates differentiation into osteoblasts. |
Table 2: Effective Dosages of this compound (In Vivo Studies)
| Animal Model | Application | Dosage | Administration | Observed Effect(s) | Reference(s) |
| CD-1 Mice | Osteogenesis | 1.0 mM (local) | Not specified | Induced osteogenesis at defect borders. | |
| Mice | Developmental Study | 15-20 mg/kg | Single i.p. injection | Dose-dependent increase in Gli1 and Gli2 mRNA expression in the limb bud. | |
| Rat Model of Neonatal Stroke | Neuroprotection | Single dose | Not specified | Preserved brain volume, reduced gliosis, and improved long-term cognitive outcome. | |
| High-Fat Diet-Fed Mice | Anxiety Behavior | Not specified | Intraperitoneal | Alleviated anxiety-like behavior and reduced mitochondrial fragmentation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of stock solutions for this compound, which is soluble in both water and DMSO.
Materials:
-
This compound (M.W. ~562.98 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes
Procedure for 10 mM Stock Solution in DMSO:
-
Aseptically weigh 1 mg of this compound powder.
-
To prepare a 10 mM stock, reconstitute the 1 mg of SAG in 177.6 µL of sterile DMSO. (Calculation based on M.W. 562.98 g/mol ).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 100 nM, 1 µM, 10 µM).
-
CRITICAL: Add the diluted SAG to the culture medium immediately before use. To prevent cellular toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.
Protocol 2: General Protocol for Inducing Neuronal Differentiation from iPSCs
This protocol provides a general framework for using SAG to enhance the differentiation of induced pluripotent stem cells (iPSCs) into neurons, often as a component of a broader differentiation strategy. SAG is typically introduced after an initial neural induction phase using dual SMAD inhibition.
Materials:
-
iPSCs cultured on a suitable matrix (e.g., Matrigel®)
-
Neural Induction Medium (NIM)
-
Dual SMAD inhibitors (e.g., 100 nM LDN-193189 and 10 µM SB431542)
-
This compound (10 mM stock)
-
Neuronal Maturation Medium (e.g., Neurobasal® medium with supplements)
Methodology:
-
Neural Induction (Days 0-7):
-
Plate iPSCs as single cells onto a Matrigel-coated plate in maintenance medium with a ROCK inhibitor (e.g., 10 µM Y-27632) to improve survival.
-
On Day 1, switch to Neural Induction Medium (NIM) containing dual SMAD inhibitors to direct cells toward a neuroectodermal lineage.
-
Perform daily media changes for 7 days.
-
-
Neuronal Patterning with SAG (Days 8-16):
-
On Day 8, switch the medium to NIM supplemented with this compound. A common starting concentration is 1 µM .
-
Continue to culture the cells, changing the medium every 1-2 days with fresh SAG-containing medium. This step helps in specifying neuronal subtypes, such as dopaminergic neurons.
-
-
Neuronal Maturation (Day 17 onwards):
-
Withdraw SAG and switch to a neuronal maturation medium, often supplemented with neurotrophic factors (e.g., BDNF, GDNF).
-
Continue to culture for 2-4 weeks to allow for the development of mature neuronal morphology and function.
-
-
Analysis:
-
Assess differentiation efficiency at various stages. Neural progenitor cells can be identified by PAX6 and SOX1 expression.
-
Mature neurons can be characterized by immunocytochemistry for markers such as βIII-Tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2).
-
Protocol 3: Upregulation of Germ Cell Markers in Mesenchymal Stem Cells (MSCs)
This protocol is based on a study demonstrating SAG's ability to enhance germ cell marker expression in human bone marrow-derived MSCs (BM-MSCs).
Materials:
-
Human BM-MSCs
-
Standard MSC culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock)
-
Reagents for RNA extraction and Real-Time PCR (RT-PCR)
Methodology:
-
Cell Culture:
-
Culture human BM-MSCs in standard MSC medium until they reach approximately 80% confluency.
-
-
SAG Treatment:
-
Prepare culture media containing different final concentrations of this compound, such as 10 µM and 20 µM . A vehicle control (e.g., DMSO or water) should be run in parallel.
-
Replace the standard medium with the SAG-containing media.
-
Incubate the cells for the desired duration, for example, 4 and 6 days.
-
-
Analysis by RT-PCR:
-
After the treatment period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform SYBR Green-based Real-Time PCR to quantify the expression levels of target genes.
-
Target Genes: STRA8, DDX4, PLZF (germ cell markers), and PTCH1, GLI1 (Hedgehog pathway targets).
-
Normalize the expression data to a suitable housekeeping gene (e.g., GAPDH).
-
-
Expected Outcome:
-
A significant increase in the expression of STRA8 is expected with 10 µM SAG treatment.
-
An upregulation of DDX4 is expected with 20 µM SAG treatment.
-
References
Troubleshooting & Optimization
Navigating SAG Dihydrochloride Dissolution: A Technical Support Guide
For researchers and scientists in drug development, encountering solubility issues with critical reagents like SAG (Smoothened Agonist) dihydrochloride can be a significant experimental hurdle. This technical support center provides a comprehensive guide to troubleshooting common dissolution problems, ensuring the smooth progression of your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of SAG dihydrochloride?
A1: this compound is generally soluble in water and dimethyl sulfoxide (DMSO).[1][2][3] Several suppliers indicate a solubility of up to 100 mM in both solvents.[1] One supplier specifies a solubility of 20 mg/mL in water.
Q2: My this compound is not dissolving completely. What should I do?
A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to aid dissolution. For pre-made solutions that have precipitated upon thawing, incubation at 37°C for 20-30 minutes can help redissolve the compound.
Q3: I'm preparing a solution of this compound in a phosphate-buffered saline (PBS). Why is it precipitating?
A3: Direct dissolution of this compound in aqueous buffers like PBS can be challenging. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent such as ethanol and then dilute it with the aqueous buffer of choice. One supplier notes that this method yields a solubility of approximately 0.5 mg/mL in a 1:1 solution of ethanol and PBS (pH 7.2).
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO or water to your desired concentration. If you encounter solubility issues, refer to the troubleshooting steps in Q2. It is recommended to prepare fresh solutions for direct use in experiments.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. When storing at -20°C, it is advisable to keep the solution protected from light.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: Precipitate Formation in Stock Solution
Symptoms:
-
Visible particles or cloudiness in the solution after attempting to dissolve the powder.
-
Precipitate forms after thawing a frozen stock solution.
Possible Causes:
-
The concentration of the solution exceeds the solubility limit of the solvent.
-
The compound has "crashed out" of solution due to temperature changes.
Solutions:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This can help break up aggregates and enhance dissolution.
-
Gentle Heating: Warm the solution to 37°C for 20-30 minutes. Be cautious not to overheat, as it may degrade the compound.
-
Solvent Addition: If the concentration is too high, add more solvent to dilute the solution.
Issue 2: Precipitation Upon Dilution in Cell Culture Media
Symptoms:
-
A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Possible Causes:
-
The final concentration in the media exceeds the aqueous solubility of the compound.
-
The solvent of the stock solution (e.g., high concentration of DMSO) is causing the compound to precipitate when diluted in the aqueous media.
Solutions:
-
Lower Final Concentration: Reduce the final working concentration of this compound in your experiment.
-
Serial Dilution: Instead of adding the concentrated stock directly to the media, perform an intermediate dilution step in a smaller volume of media first.
-
Optimize Stock Solvent: If using a high concentration DMSO stock, consider preparing a stock solution in water if your desired final concentration allows for it.
Data Summary
| Parameter | Value | Source |
| Molecular Weight | 562.98 g/mol | |
| Solubility in Water | Up to 100 mM (56.3 mg/mL) | |
| Solubility in DMSO | Up to 100 mM (56.3 mg/mL) | |
| Storage of Powder | -20°C | |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 5.63 mg of this compound powder.
-
Add 1 mL of high-purity DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes or warm to 37°C for a short period.
-
Aliquot into single-use tubes and store at -80°C.
Protocol 2: Troubleshooting Precipitation in a Pre-made Aqueous Solution
-
Thaw the precipitated solution at room temperature.
-
Place the vial in a 37°C water bath for 20-30 minutes.
-
Periodically vortex the solution during incubation to aid in re-dissolving the precipitate.
-
Once the solution is clear, it can be used in your experiment. Avoid repeated freeze-thaw cycles.
Visual Guides
References
Technical Support Center: SAG Dihydrochloride
Welcome to the technical support center for SAG dihydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in research?
A1: this compound is the water-soluble salt of SAG (Smoothened Agonist), a small molecule that potently activates the Hedgehog (Hh) signaling pathway.[1] It functions by directly binding to and activating the Smoothened (SMO) receptor, a key component of this pathway.[1] In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor normally inhibits SMO. SAG bypasses the need for ligand binding to PTCH1, directly activating SMO and initiating the downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of Hh target genes. This makes it a valuable tool for studying embryonic development, tissue homeostasis, neuroscience, and cancer.[1]
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of this compound, a common issue with many small molecules in aqueous solutions, can stem from several factors:
-
Poor Aqueous Solubility: While the dihydrochloride salt form enhances water solubility compared to the parent SAG molecule, its solubility in complex, pH-buffered cell culture media can still be limited.
-
"Solvent Shock": This is the most common cause. When a concentrated stock solution (usually in DMSO) is rapidly diluted into a large volume of aqueous media, the compound can "crash out" of solution as it is unable to dissolve quickly enough in the new environment.
-
High Final Concentration: The intended working concentration may exceed the maximum solubility limit of this compound in your specific media formulation.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, proteins (especially from serum), and buffers. These components can interact with this compound, reducing its solubility and promoting precipitation.
-
Temperature and pH: Adding the compound to cold media can decrease solubility. Also, shifts in the medium's pH over time in the incubator can affect the stability of the dissolved compound.
Q3: What are the visible signs of precipitation?
A3: Precipitation can appear as:
-
A fine, crystalline powder or visible particles.
-
Cloudiness or a hazy appearance in the media.
-
A thin film on the surface of the media or the bottom of the culture vessel.
Q4: If precipitation occurs, can I still use the media?
A4: It is strongly advised not to use media with visible precipitate. The actual concentration of the soluble, active compound will be unknown and significantly lower than intended, leading to inaccurate and non-reproducible results. Furthermore, the solid particles can be cytotoxic to cells. The best course of action is to discard the media and prepare a fresh solution using the correct techniques.
Troubleshooting Guide
If you are experiencing precipitation, follow this step-by-step guide to identify and resolve the issue.
Issue: Immediate Precipitation Upon Addition to Media
This is the most frequent problem and is typically related to the dilution method.
Issue: Delayed Precipitation (After Incubation)
If the medium is clear initially but becomes cloudy after several hours or days in the incubator, consider these factors:
-
Media Instability: Changes in pH (often due to cell metabolism) or evaporation can cause the compound to fall out of solution over time. Ensure the incubator's CO₂ and humidity levels are correct.
-
Interaction with Secreted Factors: Cells may secrete proteins or other molecules that interact with this compound.
-
Concentration Near Solubility Limit: The working concentration might be very close to the solubility limit, and slight environmental changes can trigger precipitation. Try using a slightly lower concentration.
Data and Protocols
Solubility Data
Proper stock solution preparation is critical. This compound is highly soluble in primary solvents like DMSO and water, but its solubility is significantly lower in complex cell culture media.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 56.3 | 100 | The dihydrochloride salt is water-soluble. |
| DMSO | 56.3 | 100 | Recommended for high-concentration stock solutions. |
| PBS (pH 7.2) | Sparingly Soluble | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Variable (Empirical) | Variable (Empirical) | Solubility is much lower and depends on media type, serum, and other additives. Must be determined experimentally. |
Data is based on a molecular weight of 562.98 g/mol . This may vary between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Bring the vial of this compound powder and anhydrous (cell culture grade) DMSO to room temperature.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the compound in the vial (e.g., for 5 mg of this compound with MW 562.98, you would add 888 µL of DMSO).
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and colorless. If dissolution is difficult, brief sonication or gentle warming to 37°C can help.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored stock solution is stable for at least one month at -20°C and up to six months at -80°C.
Protocol 2: Dilution of SAG Stock into Cell Culture Media (to 100 nM)
This protocol uses an intermediate dilution step to prevent "solvent shock."
-
Thaw Stock: Thaw one aliquot of the 10 mM SAG stock solution at room temperature.
-
Pre-warm Media: Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Intermediate Dilution (e.g., to 10 µM): In a sterile tube, add a small volume of the 10 mM stock to your pre-warmed media. For example, add 1 µL of 10 mM stock to 999 µL of media. Vortex gently to mix. This creates a 1:1000 dilution.
-
Final Dilution (e.g., to 100 nM): Add the intermediate dilution to the final volume of pre-warmed media. For example, add 100 µL of the 10 µM intermediate solution to 9.9 mL of media. Mix gently by inverting the tube.
-
Final Check: Visually inspect the final solution to ensure it is clear before adding it to your cells. The final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity.
Signaling Pathway Visualization
SAG directly activates the Smoothened (SMO) receptor, a central component of the Hedgehog signaling pathway.
References
Optimizing SAG Dihydrochloride Concentration for Hedgehog Pathway Activation: A Technical Guide
For researchers and drug development professionals utilizing SAG dihydrochloride to modulate the Hedgehog (Hh) signaling pathway, determining the optimal concentration is a critical first step for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the Hedgehog pathway?
A1: this compound is a cell-permeable small molecule that functions as a potent agonist of the Smoothened (Smo) receptor.[1][2] In the Hedgehog signaling pathway, the binding of a Hedgehog ligand to its receptor, Patched (PTCH1), alleviates the inhibition of Smoothened (Smo).[3] SAG directly binds to the Smo heptahelical bundle, mimicking the effect of Hedgehog ligand binding and leading to the activation of downstream signaling cascades, ultimately resulting in the activation of Gli transcription factors.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. However, a common starting range for in vitro experiments is between 10 nM and 1 µM. For sensitive cell lines like Shh-LIGHT2 cells, the EC50 (half-maximal effective concentration) for pathway activation is approximately 3 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially with concentrated stock solutions. To redissolve this compound, gentle warming and/or sonication can be effective. It is also important to ensure that the solvent used is appropriate and of high quality. For instance, moisture-absorbing DMSO can reduce solubility. When preparing working solutions, it is recommended to dilute the stock solution in pre-warmed culture medium and mix thoroughly.
Q4: I am not observing the expected level of Hedgehog pathway activation. What are some potential reasons?
A4: Several factors could contribute to lower-than-expected activity:
-
Suboptimal Concentration: You may need to perform a dose-response curve to find the optimal concentration for your specific cell line and assay.
-
Cell Line Responsiveness: Not all cell lines are equally responsive to Hedgehog pathway activation. Ensure your chosen cell line expresses the necessary pathway components.
-
Compound Degradation: Improper storage of this compound or its stock solutions can lead to degradation. It is recommended to store the powder at -20°C and stock solutions at -80°C for long-term stability.
-
Assay Sensitivity: The method used to measure pathway activation (e.g., qPCR for Gli1 expression, luciferase reporter assay) may not be sensitive enough to detect changes at the concentration used.
Q5: Can high concentrations of this compound be inhibitory?
A5: Yes, some studies have reported that very high concentrations of SAG can lead to an inhibition of Hedgehog pathway activation. This paradoxical effect highlights the importance of a careful dose-response analysis to identify the optimal concentration range that elicits a robust activating effect without causing off-target or inhibitory effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variation in cell density, passage number, or reagent preparation. | Standardize cell seeding density and passage number. Prepare fresh working solutions of this compound for each experiment from a reliable stock. |
| High background signal in reporter assays | "Leaky" reporter construct or inherent pathway activity in the cell line. | Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (if available). Consider using a cell line with lower basal Hedgehog pathway activity. |
| Cell toxicity observed at higher concentrations | Off-target effects or solvent toxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your dose-response experiment. Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% to minimize toxicity. |
| No response to SAG treatment | Cell line lacks functional Smoothened or other key pathway components. | Verify the expression of key Hedgehog pathway components (e.g., Smo, Gli1) in your cell line via qPCR or Western blot. Test a positive control compound known to activate the pathway in your system, if available. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various sources. These values can serve as a starting point for designing your experiments.
| Parameter | Value | Cell Line / System | Reference |
| EC50 | 3 nM | Shh-LIGHT2 cells | |
| Kd | 59 nM | Smo-expressing Cos-1 cells | |
| Effective Concentration (in vitro) | 100 nM | WT MEF cells | |
| Effective Concentration (in vitro) | 250 nM | MDAMB231 cells | |
| Effective Concentration (in vitro) | 10 µM - 30 µM | Human bone marrow-mesenchymal stem cells | |
| Effective Concentration (in vivo) | 15-20 mg/kg (i.p.) | Mice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). To prepare a 10 mM stock solution in DMSO, for example, add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex thoroughly to ensure complete dissolution. If precipitation is observed, gentle warming and/or sonication can be applied.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Protocol 2: Dose-Response Experiment for Optimal Concentration Determination
-
Cell Seeding: Plate your cells of interest in a suitable format (e.g., 96-well plate for reporter assays, 6-well plate for qPCR/Western blot) at a density that will ensure they are in the exponential growth phase during treatment.
-
Serial Dilution: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. A common approach is to use a half-log or full-log dilution series (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period, which should be optimized based on the downstream readout (e.g., 24-48 hours for gene expression changes).
-
Assay: Perform your chosen assay to measure Hedgehog pathway activation. This could include:
-
Luciferase Reporter Assay: For cell lines containing a Gli-responsive luciferase reporter.
-
qPCR: To measure the mRNA expression levels of Hedgehog target genes such as GLI1 and PTCH1.
-
Western Blot: To detect the protein levels of Gli1 or other downstream targets.
-
Immunocytochemistry: To visualize the nuclear translocation of Gli transcription factors.
-
-
Data Analysis: Plot the response (e.g., fold change in gene expression, luciferase activity) against the log of the this compound concentration. Use a non-linear regression model to determine the EC50 value.
Visualizations
Caption: Activation of the Hedgehog signaling pathway by this compound.
Caption: Experimental workflow for determining the optimal SAG concentration.
Caption: A decision tree for troubleshooting common issues with SAG experiments.
References
- 1. ≥98% (HPLC), lyophilized solid, smoothened (Smo) agonist | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Hedgehog Pathway Activation Requires Coreceptor-Catalyzed, Lipid-Dependent Relay of the Sonic Hedgehog Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: SAG Dihydrochloride Cytotoxicity Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAG (Smoothened Agonist) dihydrochloride in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is SAG dihydrochloride and what is its mechanism of action?
This compound is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor.[1][2] It activates the Hedgehog (Hh) signaling pathway by binding directly to the heptahelical bundle of the Smoothened receptor.[3][4] This activation mimics the effect of the natural Hedgehog ligands (e.g., Sonic Hedgehog, Shh), leading to the downstream activation of Gli transcription factors and the expression of Hh target genes.
Q2: What are the typical working concentrations for this compound in cell culture?
The effective concentration (EC50) of this compound for activating the Hedgehog pathway is in the low nanomolar range, typically around 3 nM in Shh-LIGHT2 cells. For inducing cellular responses like differentiation or proliferation, concentrations ranging from 1 nM to 250 nM are commonly used. However, it is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Does this compound exhibit cytotoxicity?
Yes, at higher concentrations, this compound can be cytotoxic. One study reported a half-maximal inhibitory concentration (IC50) of 22 μM for cytotoxicity in Human Umbilical Vein Endothelial Cells (HUVEC) after 24 hours of treatment, as determined by a WST-1 assay. It is important to note that at concentrations well above its effective range for pathway activation, SAG may induce off-target effects or inhibit cellular processes, leading to reduced viability.
Q4: Which cytotoxicity assay should I choose to evaluate the effects of this compound?
The choice of assay depends on the specific cellular mechanism you want to investigate.
-
MTT or WST-1 Assays: These colorimetric assays measure metabolic activity and are good for assessing overall cell viability and proliferation.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and is a marker for cytotoxicity.
-
Caspase-3 Assay: This assay specifically measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, providing insights into programmed cell death.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Hh pathway activation) | 3 nM | Shh-LIGHT2 | |
| Kd (binding to Smoothened) | 59 nM | COS-1 cells expressing Smo | |
| IC50 (Cytotoxicity) | 22 µM | HUVEC | |
| Typical Working Concentration | 1 nM - 250 nM | Various |
Signaling Pathway
References
Technical Support Center: SAG Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with SAG dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable small molecule agonist of the Smoothened (Smo) receptor.[1][2] It activates the Hedgehog (Hh) signaling pathway by directly binding to the heptahelical bundle of Smo.[2][3] This activation occurs downstream of the Patched (Ptch) receptor, and can counteract the inhibitory effects of Smo antagonists like cyclopamine. The activation of Smo leads to the nuclear translocation of Gli transcription factors, which in turn regulate the expression of Hh target genes.
Q2: What are the key parameters for this compound activity?
The potency of this compound can be characterized by the following parameters:
| Parameter | Value | Cell Line/System |
| EC₅₀ | ~3 nM | Shh-LIGHT2 cells |
| K𝗱 | 59 nM | BODIPY-cyclopamine competition assay in Cos-1 cells expressing Smo |
Table 1: Key Potency Parameters of this compound.
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity and stability of this compound.
-
Solid Form: Store the lyophilized solid at -20°C, desiccated.
-
Stock Solutions:
-
Prepare concentrated stock solutions in a suitable solvent such as DMSO or water.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment. If using an aqueous buffer, it is advised not to store the solution for more than one day.
Troubleshooting Guide
Issue 1: Inconsistent or No Activation of the Hedgehog Pathway
Possible Causes & Solutions:
-
Improper Compound Storage: this compound can degrade if not stored correctly.
-
Solution: Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Incorrect Concentration: The concentration of this compound is critical for its activity. High concentrations (above 1 µM) have been shown to be less effective or even inhibitory in some cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting point for pathway activation is in the low nanomolar range.
-
-
Solubility Issues: this compound may precipitate in cell culture media, especially at higher concentrations, reducing its effective concentration.
-
Solution: Visually inspect your media for any precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system for your stock solution. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline can improve solubility.
-
-
Cell Line Variability: Different cell lines can exhibit varying responsiveness to Hedgehog pathway activation due to differences in the expression levels of pathway components.
-
Solution: Use a well-characterized, responsive cell line for initial experiments, such as the Shh-LIGHT2 reporter cell line. Validate pathway activation in your cell line of interest by measuring the expression of downstream target genes like Gli1 and Ptch1.
-
Issue 2: High Cellular Toxicity Observed
Possible Causes & Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell line (generally <0.5% for DMSO).
-
-
Off-Target Effects: While SAG is a potent Smo agonist, high concentrations may lead to off-target effects and cellular toxicity.
-
Solution: Use the lowest effective concentration of this compound that elicits the desired biological response. If toxicity remains an issue, consider using a different Smo agonist.
-
Issue 3: Variability Between Experimental Replicates
Possible Causes & Solutions:
-
Inconsistent Dosing: Errors in pipetting or serial dilutions can lead to variability in the final concentration of this compound.
-
Solution: Use calibrated pipettes and perform dilutions carefully. Prepare a master mix of your final working solution to add to replicate wells to ensure consistency.
-
-
Lot-to-Lot Variability: The purity and activity of small molecules can vary between different manufacturing lots.
-
Solution: If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated lot in a parallel experiment. Whenever possible, purchase a larger quantity of a single lot for a long-term study.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact experimental outcomes.
-
Solution: Maintain consistent cell culture practices. Ensure cells are seeded at a uniform density and are in a healthy, logarithmic growth phase at the start of the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Selection:
-
For in vitro studies: Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Alternatively, for a water-soluble option, dissolve in sterile water.
-
Note: Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO for best results.
-
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro Hedgehog Pathway Activation Assay
-
Cell Seeding: Plate a responsive cell line (e.g., Shh-LIGHT2, NIH/3T3) in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture the cells overnight in their recommended growth medium.
-
Serum Starvation (Optional): The following day, replace the growth medium with a low-serum medium (e.g., 0.5% bovine calf serum) and incubate for a few hours. This can help reduce background signaling.
-
Treatment: Prepare serial dilutions of this compound in the low-serum medium. Remove the medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the cells for a period sufficient to induce a response (e.g., 24-48 hours).
-
Readout: Measure the activation of the Hedgehog pathway. This can be done through various methods:
-
Reporter Assay: If using a reporter cell line like Shh-LIGHT2, measure luciferase activity according to the manufacturer's instructions.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the relative expression of Hedgehog target genes such as Gli1 and Ptch1.
-
Protein Analysis: Perform Western blotting to detect changes in the protein levels of pathway components.
-
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for in vitro Hedgehog pathway activation using this compound.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
SAG dihydrochloride stability in solution over time.
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of SAG dihydrochloride in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Preparation & Storage
Q1: How should I prepare stock solutions of this compound?
A1: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent like sterile water or DMSO.[1] The compound is soluble up to 100 mM in both water and DMSO.[1] For maximum accuracy, use the batch-specific molecular weight provided on the Certificate of Analysis. If using water as the solvent for a stock solution that will be added to cell culture, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter before use.
Q2: What are the recommended storage conditions and stability times for stock solutions?
A2: Proper storage is critical for maintaining the activity of this compound. Stock solutions in DMSO or other organic solvents are stable for significantly longer than aqueous solutions. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles. For aqueous solutions of the related compound SAG (the free base), storage for more than one day is not recommended, suggesting that aqueous stability may be limited.
Table 1: Recommended Storage of this compound Solutions
| Solvent | Storage Temperature | Maximum Storage Duration |
|---|---|---|
| DMSO / Organic Solvent | -80°C | 6 months |
| DMSO / Organic Solvent | -20°C | 1 month |
| Aqueous Buffer | 4°C | Not recommended for > 1 day |
Q3: Should I be concerned about freeze-thaw cycles?
A3: Yes. To maintain the integrity of the compound, it is best to aliquot stock solutions into single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the molecule and affect its performance in your experiments.
Q4: How should I handle aqueous working solutions?
A4: Due to potential for limited stability, it is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them promptly. If you must use an aqueous buffer, consider preparing it fresh from a concentrated DMSO stock solution immediately before use.
Troubleshooting Guide
Q5: My this compound solution has precipitated. What should I do?
A5: Do not use a solution that shows signs of precipitation. The presence of solid material indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. Centrifuge the vial to pellet any undissolved powder before opening, and prepare a new, fresh stock solution. To avoid precipitation, ensure you are not exceeding the solubility limits and consider the points below.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
|---|---|---|
| Water | 100 | 56.3 |
| DMSO | 100 | 56.3 |
Note: Using fresh, high-quality DMSO is important, as moisture-absorbing DMSO can reduce the solubility of compounds.
Q6: I'm seeing unexpected results or loss of activity in my experiment. Could it be a stability issue?
A6: Yes, a loss of activity is a common indicator of compound degradation. If you observe inconsistent or weaker-than-expected effects, review your solution preparation and storage procedures. Ensure that stock solutions have not been stored beyond their recommended timeframes and have not undergone multiple freeze-thaw cycles. Preparing a fresh stock solution from solid powder is the best way to rule out stability issues.
Q7: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A7: DMSO tolerance can vary significantly between cell lines. It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cells.
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic and may induce off-target effects.
Signaling Pathway and Workflows
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. This compound acts as a potent agonist of the Smoothened (Smo) receptor, a key component of this pathway. By binding to Smo, SAG mimics the action of the natural Hedgehog ligand, leading to the activation of GLI transcription factors and subsequent gene expression.
Caption: Simplified Hedgehog signaling pathway activated by SAG.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the best practices for reconstituting and storing this compound to ensure maximum stability and activity.
Caption: Workflow for preparing this compound stock solutions.
Methodology:
-
Preparation: Before opening, bring the vial of solid this compound to room temperature.
-
Reconstitution: Aseptically add the calculated volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into sterile, single-use tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid needing to thaw and re-freeze the main stock.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at the recommended temperature as detailed in Table 1.
Protocol 2: Assessing the Chemical Stability of this compound in an Experimental Buffer
This protocol provides a general method to evaluate the stability of this compound under specific experimental conditions (e.g., in cell culture medium at 37°C). The primary analytical method for this assessment is High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing this compound stability.
Methodology:
-
Prepare Initial Sample: Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
-
T=0 Time Point: Immediately take an aliquot of this solution. Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will serve as your 100% reference sample.
-
Incubate Solution: Incubate the remainder of the solution under your standard experimental conditions (e.g., in an incubator at 37°C with 5% CO₂).
-
Collect Time-Point Samples: At predetermined intervals (e.g., 4, 8, 24, 48 hours), withdraw additional aliquots and process them exactly as described in step 2.
-
Sample Analysis: Centrifuge all quenched samples to pellet any precipitated proteins or salts. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradants.
-
Evaluation: Calculate the stability of this compound by comparing the peak area of the parent compound at each time point to the peak area at T=0. The results will indicate the percentage of the compound remaining over time under your specific experimental conditions. Stress testing (e.g., at higher temperatures or different pH values) can also be useful for identifying likely degradation products and pathways.
References
Technical Support Center: SAG Dihydrochloride Signaling Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAG dihydrochloride in Hedgehog signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the Hedgehog signaling pathway?
This compound is a potent, cell-permeable small molecule that functions as a Smoothened (Smo) receptor agonist.[1][2] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo activity.[3][4] this compound directly binds to the Smoothened (Smo) heptahelical bundle, releasing it from PTCH-mediated inhibition and activating the downstream signaling cascade. This leads to the activation and nuclear translocation of GLI transcription factors, which in turn induce the expression of Hedgehog target genes such as GLI1 and PTCH1.
Q2: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. For in vitro cell-based assays, a concentration range of 10 nM to 1 µM is commonly used. The reported EC50 for pathway activation in Shh-LIGHT2 cells is approximately 3 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For long-term storage, it is recommended to store the powder at -20°C for up to three years. Stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Can I use this compound in combination with other Hedgehog pathway modulators?
Yes, this compound is often used with other pathway modulators. For instance, it can counteract the inhibitory effect of Smo antagonists like cyclopamine. This makes it a useful tool for studying the mechanism of action of potential Hedgehog pathway inhibitors.
Troubleshooting Guides
Issue 1: No or low activation of the Hedgehog pathway upon SAG treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect SAG Concentration | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Degraded SAG Stock Solution | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-80°C for long-term). |
| Cell Line Unresponsive | Confirm that your cell line expresses the necessary components of the Hedgehog signaling pathway (e.g., Smo, Gli). Consider using a well-characterized responsive cell line like Shh-LIGHT2 or NIH/3T3 cells. |
| Assay Incubation Time | Optimize the incubation time with SAG. For luciferase reporter assays, 24-48 hours is a common timeframe. For qPCR, shorter time points (e.g., 6-24 hours) may be sufficient to detect changes in target gene expression. |
| Serum Inhibition | High serum concentrations in the culture medium can sometimes interfere with Hedgehog signaling. Try reducing the serum concentration (e.g., to 0.5-2%) during the SAG treatment period. |
Issue 2: High background signal in the absence of SAG.
| Possible Cause | Troubleshooting Step |
| Constitutive Pathway Activation | Some cell lines may have a high basal level of Hedgehog signaling. Ensure you are using a suitable cell line with low basal activity. |
| Cell Confluency | High cell density can sometimes lead to pathway activation. Seed cells at a density that allows them to be sub-confluent at the time of the assay. |
| Cross-talk with other pathways | Other signaling pathways can sometimes influence Hedgehog signaling. Review the literature for your specific cell line to check for known pathway cross-talk. |
Issue 3: Cell toxicity or detachment after SAG treatment.
| Possible Cause | Troubleshooting Step |
| High SAG Concentration | High concentrations of SAG can be toxic to some cell types. Reduce the concentration of SAG used. |
| Solvent Toxicity | If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%). |
| Poor Cell Adhesion | Ensure culture vessels are properly coated if necessary for your cell type (e.g., with poly-D-lysine or fibronectin). Handle cells gently during media changes to prevent detachment. |
Quantitative Data Summary
Table 1: Potency of this compound
| Parameter | Value | Cell Line/System |
| EC50 | ~3 nM | Shh-LIGHT2 cells (luciferase assay) |
| Kd | ~59 nM | Smo-expressing Cos-1 cells (BODIPY-cyclopamine binding assay) |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Typical Incubation Time |
| Luciferase Reporter Assay | 10 nM - 1 µM | 24 - 48 hours |
| qPCR for Target Genes | 100 nM - 500 nM | 6 - 24 hours |
| Neuronal Differentiation | 100 nM - 500 nM | Varies (days) |
Detailed Experimental Protocols
Luciferase Reporter Assay for Hedgehog Pathway Activation
This protocol is adapted for use with a Gli-responsive luciferase reporter cell line (e.g., Shh-LIGHT2).
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Serum Starvation (Optional but Recommended): Once cells are confluent, replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for 24 hours.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
qPCR Analysis of Hedgehog Target Gene Expression
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Once they reach the desired confluency, treat with the desired concentration of this compound or vehicle control for the desired amount of time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for Hedgehog target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the SAG-treated samples to the vehicle-treated controls.
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a this compound luciferase reporter assay.
Caption: Troubleshooting logic for common issues in SAG signaling assays.
References
Technical Support Center: SAG Dihydrochloride
Welcome to the technical support center for SAG dihydrochloride. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand potential off-target effects during their experiments with this potent Smoothened (Smo) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a potent agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Its primary on-target effect is to bind directly to the heptahelical bundle of Smo, thereby activating the downstream signaling cascade that leads to the activation of Gli transcription factors. This action mimics the natural activation of the pathway by Hedgehog ligands and can counteract the inhibitory effects of Smo antagonists like cyclopamine.
Q2: At what concentration should I use this compound for Hedgehog pathway activation?
A2: SAG is highly potent for its on-target activity. The half-maximal effective concentration (EC50) for activating the Hedgehog pathway in reporter cell lines, such as Shh-LIGHT2 cells, is approximately 3 nM. The dissociation constant (Kd) for its binding to Smo is around 59 nM. For most cell-based assays aiming to activate the Hh pathway, a concentration range of 1 nM to 100 nM is recommended.
Q3: I'm observing cell toxicity or an inhibitory effect at higher concentrations of SAG. Is this expected?
A3: Yes, this is a known phenomenon. While SAG is a potent agonist at nanomolar concentrations, it has been observed to cause inhibition of the Hedgehog pathway and cellular toxicity at higher, micromolar concentrations. For example, cytotoxicity has been reported in HUVEC cells with an IC50 of 22 µM. It is crucial to perform a dose-response curve to identify the optimal concentration window for pathway activation versus inhibition or toxicity in your specific experimental system.
Q4: Are there any known specific off-target kinases for this compound?
A4: As of late 2025, comprehensive kinase screening panels specifically for this compound are not widely available in peer-reviewed literature. While computational docking studies may predict interactions with other pathways like PI3K/Akt/mTOR, these require experimental validation and may refer to other compounds with the same acronym. Off-target effects are a common feature of small molecules and cannot be ruled out without direct screening. If you suspect off-target effects related to kinase activity, performing a kinase selectivity profiling assay through a commercial service is the most direct approach.
Q5: How can I confirm that the biological effect I'm observing is specifically due to on-target Smoothened activation?
A5: To confirm on-target activity, you should perform a "rescue" or competition experiment using a well-characterized Smoothened antagonist, such as cyclopamine. If the effect of SAG is truly mediated by Smo, co-treatment with an appropriate concentration of cyclopamine should reverse or block the observed phenotype. Additionally, using a Gli-dependent luciferase reporter assay is a standard method to directly quantify Hedgehog pathway activation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Issue | Potential Cause | Recommended Action |
| No activation of Hedgehog signaling at expected concentrations (1-100 nM). | 1. Cell line responsiveness: The cell line may not have a functional Hedgehog pathway. 2. Compound integrity: The this compound may have degraded. 3. Assay conditions: Confluency, serum levels, or incubation time may be suboptimal. | 1. Validate cell line: Use a positive control (e.g., Shh-conditioned medium) or a cell line known to be responsive (e.g., Shh-LIGHT2, NIH/3T3). 2. Check compound: Use a fresh stock of SAG. Ensure proper storage at -20°C. 3. Optimize assay: For reporter assays, ensure cells are fully confluent. Culture in low-serum medium for 24-30 hours after treatment. |
| Inhibition of signaling or cell death observed. | 1. Concentration too high: SAG exhibits inhibitory and cytotoxic effects at micromolar concentrations. 2. Off-target toxicity: The observed toxicity may be independent of Smoothened. | 1. Perform dose-response: Titrate SAG from 0.1 nM to 50 µM to identify the activation window and the onset of inhibition/toxicity. 2. Perform counter-screen: Test SAG on a cell line that does not express Smoothened. If toxicity persists, it is likely an off-target effect. |
| Results are inconsistent with published data. | 1. On-target vs. Off-target effects: The observed phenotype may not be mediated by the Hedgehog pathway. 2. Experimental variability: Differences in cell passage number, reagent quality, or protocol execution. | 1. Confirm on-target action: Perform a cyclopamine competition experiment (see Protocol 2). An on-target effect should be blocked by cyclopamine. 2. Standardize protocol: Use consistent cell passage numbers, fresh reagents, and follow a detailed, validated protocol (see Protocol 1). |
| Unexplained phenotype that is not blocked by cyclopamine. | 1. Smoothened-independent off-target effect: SAG may be interacting with another protein or pathway. | 1. Use a structurally distinct Smo agonist: If a different Smo agonist (e.g., purmorphamine) does not replicate the phenotype, the effect is likely off-target. 2. Consider off-target screening: If the phenotype is critical, consider a broad off-target screening panel (e.g., commercial kinase or GPCR panel). |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| EC₅₀ (On-Target) | ~3 nM | Gli-luciferase reporter in Shh-LIGHT2 cells | |
| K_d_ (Binding Affinity) | ~59 nM | Competition binding against BODIPY-cyclopamine in Smo-expressing Cos-1 cells | |
| IC₅₀ (Cytotoxicity) | ~22 µM | WST-1 assay in HUVEC cells after 24 hours |
Note: Data on specific off-target IC50 values are not currently available in the public domain.
Key Experimental Protocols
Protocol 1: Validating On-Target Hedgehog Pathway Activation using a Gli-Luciferase Reporter Assay
Objective: To quantitatively measure the activation of the Hedgehog pathway by this compound by assaying the activity of the downstream transcription factor Gli.
Materials:
-
Gli-Luciferase Reporter Cell Line (e.g., Shh-LIGHT2, BPS Bioscience #79678)
-
Cell culture medium (e.g., DMEM) with 10% Calf Serum (CS)
-
Low-serum assay medium (e.g., DMEM with 0.5% CS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Plating: The day before the experiment, seed the Gli-luciferase reporter cells into a 96-well plate at a density that will result in a fully confluent monolayer the next day (e.g., 25,000 cells/well in 100 µL).
-
Cell Culture: Incubate cells at 37°C in a 5% CO₂ incubator for 16-24 hours. It is critical that the cells become fully confluent for optimal pathway response.
-
Compound Preparation: Prepare serial dilutions of this compound in low-serum assay medium. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the culture medium from the cells. As confluent NIH/3T3-based cells can detach easily, it is recommended to use a manual multichannel pipette rather than aspiration. Add 100 µL of the prepared SAG dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 30 hours.
-
Luciferase Assay: After incubation, perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and measuring both firefly (Gli-responsive) and Renilla (constitutive control) luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log of SAG concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Differentiating On-Target vs. Off-Target Effects with a Cyclopamine Competition Assay
Objective: To confirm that the biological effect of SAG is mediated through its binding to Smoothened.
Procedure:
-
Follow the setup for your primary assay (e.g., cell proliferation, differentiation, gene expression).
-
Prepare the following treatment groups:
-
Vehicle Control
-
This compound at a concentration that produces the desired effect (e.g., EC80 from your dose-response curve).
-
Cyclopamine alone (a concentration known to inhibit the Hh pathway, e.g., 5-10 µM).
-
This compound + Cyclopamine (co-treatment).
-
-
Treat the cells with the respective compounds for the appropriate duration for your assay.
-
Measure the biological endpoint.
-
Interpretation: If the effect of SAG is on-target (i.e., mediated by Smoothened), its activity should be significantly reduced or completely blocked in the co-treatment group compared to the SAG-only group. If the effect persists in the presence of cyclopamine, it is likely due to an off-target mechanism.
Visualizations
Caption: Canonical Hedgehog signaling pathway activation by SAG.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: SAG Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SAG dihydrochloride in experimental settings. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, helping you to optimize your experimental workflow and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable small molecule that functions as an agonist of the Smoothened (Smo) receptor.[1][2][3][4] Smoothened is a key component of the Hedgehog (Hh) signaling pathway, a critical pathway involved in embryonic development and adult tissue homeostasis.[5] In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo activity. This compound directly binds to the Smoothened receptor, alleviating this inhibition and activating the downstream signaling cascade, leading to the activation of Gli transcription factors and the expression of Hedgehog target genes.
Q2: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For in vitro studies, a common starting point is in the low nanomolar to low micromolar range. For instance, in Shh-LIGHT2 reporter cells, an EC50 of approximately 3 nM has been reported for the induction of luciferase expression. However, other studies have used concentrations up to 30 µM in human bone marrow-mesenchymal stem cells. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in both water and DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, it is best practice to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. Always refer to the manufacturer's specific instructions for storage recommendations.
Q4: Can I use this compound in animal studies?
Yes, this compound has been used in in vivo studies. The appropriate dosage and administration route will depend on the animal model and the research question. It is essential to consult relevant literature for established protocols and to perform pilot studies to determine the optimal dosing regimen for your specific model.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no cellular response to this compound | Incorrect concentration: The concentration of SAG may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Cell line is not responsive: Not all cell lines are equally responsive to Hedgehog pathway activation. | Verify that your cell line expresses the necessary components of the Hedgehog signaling pathway (e.g., Smoothened, Gli). Consider using a positive control cell line known to be responsive, such as Shh-LIGHT2 cells. | |
| Degraded this compound: Improper storage or handling of the compound can lead to degradation. | Ensure that the compound has been stored correctly. Prepare fresh stock solutions from a new vial of the compound. | |
| Issues with cell culture conditions: Suboptimal cell health, confluency, or media components can affect the cellular response. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to avoid overgrowth or sparse cultures. Serum concentration can influence results; consider reducing serum levels during treatment. | |
| Inconsistent or variable results between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Seed cells at a consistent density for each experiment. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment media to ensure consistency across replicates. | |
| Batch-to-batch variability of this compound: Different lots of the compound may have slight variations in purity or activity. | If possible, purchase a larger batch of the compound to use for a series of experiments. If you switch to a new batch, it is advisable to re-run a dose-response curve. | |
| Unexpected off-target effects | High concentration of this compound: At very high concentrations, small molecules can sometimes exhibit off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Cellular context: The cellular response to Hedgehog pathway activation can be complex and context-dependent. | Carefully review the literature for known effects of Hedgehog signaling in your cell type. Consider using a Smoothened antagonist, such as cyclopamine, to confirm that the observed effects are indeed mediated by Smoothened. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 562.98 g/mol | |
| Solubility (Water) | Up to 100 mM | |
| Solubility (DMSO) | Up to 100 mM | |
| EC50 (Shh-LIGHT2 cells) | ~3 nM | |
| Kd (for Smoothened) | 59 nM |
Experimental Protocols
Key Experiment: Shh-LIGHT2 Luciferase Reporter Assay
This protocol is designed to quantify the activation of the Hedgehog signaling pathway in response to this compound using the Shh-LIGHT2 reporter cell line. This cell line contains a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Materials:
-
Shh-LIGHT2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. This needs to be optimized for your specific cell growth rate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in low-serum media (e.g., DMEM with 0.5% BCS).
-
Once the cells are confluent, replace the growth media with the media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of solvent, e.g., water or DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
After the incubation period, carefully remove the media from the wells.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Use a luminometer to read the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Canonical Hedgehog signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for improving this compound efficacy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. Hedgehog signaling regulates metabolism and polarization of mammary tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SAG Dihydrochloride Dissolution
Welcome to the technical support center for Smoothened Agonist (SAG) dihydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding alternatives to Dimethyl Sulfoxide (DMSO) for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to DMSO for dissolving SAG dihydrochloride?
This compound is the water-soluble salt of SAG. This property makes aqueous solutions the most direct and common alternative to DMSO. The primary recommended solvents are:
-
Water: Sterile, purified water (e.g., Milli-Q® or equivalent) or deionized water is an excellent choice for preparing stock solutions.[1]
-
Ethanol (EtOH): this compound is also soluble in ethanol. This can be a useful alternative for specific experimental needs, although it is generally less soluble in ethanol than in water or DMSO.
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Yes, given its water solubility, you can dissolve this compound directly in buffers (like PBS) or cell culture media. However, for consistency and to avoid potential issues with complex media components, the best practice is to first prepare a concentrated stock solution in sterile water and then dilute it to the final working concentration in your buffer or medium. This approach minimizes the risk of precipitation and ensures accurate final concentrations.
Q3: What is the solubility of this compound in these alternative solvents?
The solubility of this compound can vary slightly between batches and suppliers due to factors like hydration. Always refer to the batch-specific data on the Certificate of Analysis (CoA). The table below summarizes generally reported solubility data.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | ~100 mM | ~56.3 mg/mL | Some sources report lower solubility (~20-25 mg/mL), sonication may be needed. |
| DMSO | ~100-155 mM | ~56-82 mg/mL | For comparison purposes. Use fresh, anhydrous DMSO for best results. |
| Ethanol | Not widely reported | ~27 mg/mL | The free base form of SAG is soluble at ~20 mg/mL in ethanol. |
Q4: Are there other options if my experimental conditions, such as in vivo studies, do not tolerate simple water or ethanol solutions?
Yes, for specific applications like in vivo administration, complex vehicle formulations are often required to ensure bioavailability and stability. These typically involve a combination of co-solvents and excipients. Common components for such formulations include:
-
Polyethylene glycol (PEG): Often PEG300 or PEG400 are used as co-solvents.
-
Surfactants: Polysorbate 80 (Tween® 80) is frequently used to increase solubility and stability in aqueous solutions.
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes that enhance the solubility of hydrophobic compounds.
-
Oils: For some routes of administration, corn oil may be used as a vehicle.
A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.
Q5: How should I prepare and store stock solutions made with alternative solvents?
Proper storage is critical to maintaining the activity of this compound.
-
Preparation: For aqueous stocks, use sterile water and filter-sterilize the final solution through a 0.22 µm filter before storage.
-
Storage Temperature: Store all stock solutions at -20°C or -80°C. Solutions stored at -80°C are generally stable for longer periods (e.g., 6 months to a year).
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
-
Light Protection: Store solutions protected from light.
-
Aqueous Solution Stability: Be aware that the free base form of SAG in aqueous solutions is not recommended for storage for more than one day. While the dihydrochloride salt is more stable, it is best practice to use freshly diluted working solutions for experiments.
Troubleshooting Guides
Issue 1: My this compound precipitated when I added it to my cell culture medium.
This is a common issue known as "crashing out" and occurs when a compound is rapidly transferred from a solvent in which it is highly soluble to one where it is less soluble.
-
Cause A: High Final Concentration. The final concentration in the medium exceeds the aqueous solubility limit of the compound under your specific culture conditions.
-
Solution: Lower the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration before treating cells.
-
-
Cause B: Rapid Dilution & Temperature Shock. Adding a concentrated stock (especially from a non-aqueous solvent like ethanol) directly into a large volume of cold medium causes rapid solvent exchange and temperature change, reducing solubility.
-
Solution 1: Always use cell culture medium that has been pre-warmed to 37°C.
-
Solution 2: Perform a serial dilution. First, make an intermediate dilution of your stock in pre-warmed medium, then add this to the final culture volume.
-
Solution 3: Add the stock solution slowly, drop-by-drop, while gently vortexing or swirling the medium to facilitate mixing.
-
-
Cause C: Media Evaporation. In long-term experiments, evaporation can concentrate media components, causing the compound to exceed its solubility limit.
-
Solution: Ensure the incubator has proper humidification. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.
-
Issue 2: The compound is not dissolving completely in water, even at concentrations reported to be soluble.
-
Cause A: Batch-to-Batch Variability. As mentioned, the molecular weight and degree of hydration can vary between batches, affecting the mass required for a target molarity.
-
Solution: Always use the batch-specific molecular weight found on the vial or CoA to calculate the mass needed.
-
-
Cause B: Insufficient Dissolution Energy. The compound may require energy to fully dissolve.
-
Solution: After adding the solvent, gently vortex the solution. If solids remain, brief sonication or warming the solution to 37°C can aid dissolution.
-
-
Cause C: pH of the Solution. The pH of the water or buffer can influence the solubility of hydrochloride salts.
-
Solution: Ensure the pH of your solvent is compatible. Using a slightly acidic buffer can sometimes improve the solubility of hydrochloride salts.
-
Issue 3: I observe a decrease in compound activity over time in my aqueous working solution.
-
Cause A: Hydrolysis/Degradation. While more stable than the free base, the compound may still be susceptible to degradation in aqueous solutions over time, especially if not stored properly.
-
Solution: Prepare fresh working dilutions from a frozen stock solution for each experiment. Avoid storing diluted aqueous solutions for more than a day.
-
-
Cause B: Adsorption to Plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes or plates, reducing the effective concentration in the solution.
-
Solution: Consider using low-protein-binding plasticware for storing and diluting your compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Calculate Mass: Using the batch-specific molecular weight (MW) from the CoA (e.g., 562.98 g/mol ), calculate the mass required.
-
Mass (mg) = 10 mM * (MW g/mol ) * (1 L / 1000 mL) * Volume (mL)
-
Example for 1 mL: Mass = 10 * 562.98 * 0.001 * 1 = 5.63 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve: Add the appropriate volume of sterile, purified water (e.g., 1 mL) to the powder.
-
Mix Thoroughly: Vortex the solution for 30-60 seconds until the solid is completely dissolved. If needed, sonicate the vial for 1-2 minutes in a water bath.
-
Sterilize (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquot and Store: Dispense the solution into single-use aliquots (e.g., 20 µL) in sterile, low-binding microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of your this compound stock solution (e.g., 10 mM in water) at room temperature.
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (if necessary): For high dilutions, it is best to perform a serial dilution. For example, to achieve a 1 µM final concentration, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Prepare Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final volume of 1 mL at 1 µM.
-
Mix Gently: Mix the final working solution by gently pipetting up and down or swirling the vessel. Do not vortex vigorously, as this can damage media components.
-
Use Immediately: Add the freshly prepared working solution to your cell cultures.
Visualizations
References
Preventing SAG dihydrochloride degradation during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of SAG dihydrochloride during storage and effectively troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent agonist of the Smoothened (SMO) receptor.[1][2][3][4] SMO is a key component of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and can be involved in tumorigenesis.[1] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. When a Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of Gli transcription factors. SAG directly binds to and activates SMO, bypassing the need for an upstream Hedgehog ligand and thereby activating the pathway.
Q2: How should I store the solid (powder) form of this compound?
Proper storage of solid this compound is critical to maintain its stability and activity. It is recommended to store the lyophilized solid in a desiccated environment.
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | At least 2 years |
| Short-term | +4°C | For a limited period |
Q3: How should I prepare and store stock solutions of this compound?
To prevent degradation, it is crucial to follow best practices for preparing and storing stock solutions.
-
Solvents: this compound is soluble in water and DMSO. For cell culture experiments, sterile-filtered water or high-purity DMSO are recommended.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to avoid condensation. Reconstitute the solid in the desired solvent to the desired concentration. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage of Stock Solutions: Store the aliquots in tightly sealed vials, protected from light.
| Storage Temperature | Duration in Solvent |
| -20°C | 1 month |
| -80°C | 1 year |
Q4: Should I be concerned about the purity of my this compound?
Yes, the purity of this compound is essential for obtaining reliable and reproducible experimental results. Reputable suppliers typically provide a certificate of analysis (CoA) with purity data, often determined by High-Performance Liquid Chromatography (HPLC). It is advisable to use high-purity this compound (≥98%) for all experiments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: My cells are not responding, or are showing a weak response, to this compound.
Potential Cause 1: Degraded this compound
-
Reasoning: Improper storage of the solid compound or stock solutions can lead to chemical degradation, resulting in a loss of biological activity.
-
Solution:
-
Always store the solid compound and stock solutions at the recommended temperatures and protect them from light.
-
Prepare fresh stock solutions if you suspect your current stock has degraded.
-
When preparing working solutions for cell culture, dilute the stock solution into the medium immediately before use.
-
Potential Cause 2: Suboptimal Compound Concentration
-
Reasoning: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The EC50 (half-maximal effective concentration) for SAG is approximately 3 nM in Shh-light 2 cells.
-
Be aware that at very high concentrations, SAG can act as an inhibitor of the Hedgehog pathway.
-
Potential Cause 3: Cell Line Issues
-
Reasoning: The cell line you are using may not have a functional Hedgehog signaling pathway or may express low levels of the SMO receptor.
-
Solution:
-
Ensure your cell line is known to be responsive to Hedgehog signaling.
-
Include a positive control, such as a cell line known to respond to SAG (e.g., Shh-light 2 reporter cells), in your experiments.
-
Issue 2: I am observing high variability in my results between experiments.
Potential Cause 1: Inconsistent Stock Solution Potency
-
Reasoning: Repeated freeze-thaw cycles of the same stock solution can cause gradual degradation, leading to inconsistent results over time.
-
Solution:
-
Prepare aliquots of your stock solution to ensure you are using a fresh vial for each experiment.
-
If you have been using an old stock solution, prepare a fresh one from the solid compound and compare its activity to the old stock.
-
Potential Cause 2: Pipetting Errors
-
Reasoning: SAG is a highly potent molecule, and small variations in pipetting can lead to significant differences in the final concentration, especially when preparing serial dilutions.
-
Solution:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare a sufficient volume of your working solutions to minimize pipetting errors.
-
Potential Cause 3: Variations in Cell Culture Conditions
-
Reasoning: Factors such as cell passage number, confluency, and serum concentration in the media can influence the cellular response to SAG.
-
Solution:
-
Maintain consistent cell culture practices. Use cells within a defined passage number range.
-
Plate cells at a consistent density and treat them at the same level of confluency.
-
Be aware that components in the serum can affect Hedgehog signaling.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the steps for preparing a stable, aliquoted stock solution of this compound.
-
Equilibrate: Allow the vial containing the solid this compound to warm to room temperature before opening.
-
Reconstitute: Add the appropriate volume of sterile, high-purity DMSO or water to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Store the aliquots at -80°C for up to one year.
Protocol 2: Functional Assessment of this compound Activity using a Gli-Luciferase Reporter Assay
This protocol provides a method to verify the biological activity of your this compound.
-
Cell Plating: Plate Shh-light 2 cells (or another suitable Hedgehog reporter cell line) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Measure the luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 3: Purity Assessment of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound sample. Specific parameters may need to be optimized for your HPLC system.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance.
-
-
Injection: Inject a defined volume of the sample solution onto the HPLC column.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the main compound and any potential degradation products.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Hedgehog signaling pathway activation by this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Workflow for preparing a stable this compound stock solution.
References
Validation & Comparative
A Head-to-Head Comparison: SAG Dihydrochloride vs. Sonic Hedgehog Ligand in Cellular Signaling
For researchers, scientists, and drug development professionals navigating the intricacies of the Hedgehog (Hh) signaling pathway, the choice between using the endogenous ligand, Sonic hedgehog (Shh), and the small molecule agonist, SAG dihydrochloride, is a critical experimental design decision. Both molecules potently activate the pathway, yet their distinct mechanisms of action, physical properties, and potential for off-target effects can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate tool for your research needs.
The Sonic hedgehog pathway is a cornerstone of embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers and developmental disorders.[1][2][3][4] Activation of this pathway is initiated by the binding of a Hedgehog ligand, such as Shh, to the transmembrane receptor Patched (PTCH). This binding event relieves PTCH's inhibition of the G protein-coupled receptor Smoothened (SMO), allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes.[5]
While recombinant Shh ligand mimics the natural activation of the pathway, this compound, a synthetic small molecule, offers a different mode of action by directly binding to and activating SMO. This fundamental difference underpins the varying applications and experimental considerations for each molecule.
Comparative Data Overview
To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative differences between this compound and Sonic hedgehog ligand.
| Parameter | This compound | Sonic Hedgehog (Shh) Ligand | References |
| Mechanism of Action | Direct agonist of Smoothened (SMO) | Binds to and inhibits the Patched (PTCH) receptor | |
| Molecular Target | Smoothened (SMO) | Patched (PTCH) | |
| Molecular Weight | 562.98 g/mol (dihydrochloride salt) | ~19 kDa (N-terminal signaling domain) | |
| Potency (EC50) | ~3 nM in Shh-LIGHT2 cells | Varies depending on cell type and assay (typically nM range) | |
| Binding Affinity (Kd) | ~59 nM for SMO | High affinity for PTCH | |
| Form | Small molecule, synthetic | Recombinant protein | |
| Solubility | Water-soluble (as dihydrochloride salt) | Requires specific buffers, potential for aggregation | |
| Stability | Generally stable in solution | Prone to degradation and loss of activity | |
| Cell Permeability | Cell-permeable | Not cell-permeable | |
| Cost | Generally lower cost per treatment | Higher cost, especially for in vivo studies | |
| Potential for Off-Target Effects | Can have SMO-independent effects at high concentrations | Generally considered more specific to the Hh pathway | |
| Canonical vs. Non-Canonical Signaling | Can induce both canonical (Gli-dependent) and non-canonical signaling | Primarily associated with canonical signaling, though non-canonical effects are possible |
Signaling Pathways and Experimental Workflow
To visually represent the distinct points of intervention of SAG and Shh ligand in the Hedgehog signaling pathway, the following diagram illustrates their mechanisms.
Caption: Mechanism of Hedgehog pathway activation by Shh ligand and SAG.
A typical experimental workflow to compare the efficacy of SAG and Shh ligand in activating the Hedgehog pathway is depicted below. This workflow outlines the key steps from cell culture to data analysis.
Caption: A generalized experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. Gli-Luciferase Reporter Assay for Hedgehog Pathway Activation
This assay provides a quantitative measure of pathway activity by utilizing a reporter construct containing a Gli-responsive promoter driving the expression of luciferase.
-
Cell Seeding: Seed NIH/3T3 or Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Transfection (if necessary): For cells not stably expressing the reporter, transfect with a Gli-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Starvation: Once cells are confluent, replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for 16-24 hours.
-
Treatment: Prepare serial dilutions of this compound and Shh ligand in the low-serum medium. Add the treatments to the cells and incubate for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.
2. Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression
This method directly measures the transcriptional upregulation of Hh pathway target genes.
-
Cell Culture and Treatment: Culture and treat cells with SAG or Shh as described above for a desired time point (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Hh target genes (e.g., Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in target gene expression between treated and untreated samples.
3. Immunofluorescence for SMO Ciliary Localization
Activation of the Hh pathway leads to the translocation of SMO to the primary cilium. This can be visualized by immunofluorescence.
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Starve the cells as described above and then treat with SAG (e.g., 100 nM) or Shh ligand (e.g., 0.1 µg/mL) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin). Follow with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the percentage of cilia that are positive for SMO.
Concluding Remarks
The choice between this compound and Sonic hedgehog ligand is contingent on the specific research question and experimental context. SAG offers convenience, stability, and cost-effectiveness, making it a valuable tool for high-throughput screening and in vitro studies. Its direct action on SMO can also be advantageous for bypassing upstream components of the pathway. However, researchers must be mindful of potential off-target effects and the possibility of inducing non-canonical signaling pathways.
Conversely, the Shh ligand provides a more physiologically relevant model of pathway activation by engaging the PTCH receptor. This makes it the preferred choice for studies aiming to recapitulate endogenous signaling events. The inherent challenges of working with a recombinant protein, including stability and cost, are important considerations.
Ultimately, a thorough understanding of the distinct properties and mechanisms of both this compound and Sonic hedgehog ligand, coupled with carefully designed experiments, will enable researchers to effectively probe the complexities of the Hedgehog signaling pathway and its role in health and disease.
References
Validating SAG Dihydrochloride Activity in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of SAG dihydrochloride, a potent Smoothened (Smo) agonist, in a new cell line. It offers a comparative analysis with an alternative Smoothened agonist, Purmorphamine, and includes detailed experimental protocols and data interpretation guidelines to support your research in the Hedgehog (Hh) signaling pathway.
Introduction to Hedgehog Signaling and this compound
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults.[1][2] Aberrant Hh signaling is implicated in various developmental disorders and cancers.[2][3][4] The G-protein coupled receptor, Smoothened (Smo), is a key component of this pathway. In the absence of an Hh ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hh ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes like GLI1 and PTCH1.
This compound is a small molecule agonist of Smoothened. It directly binds to the heptahelical bundle of Smo, activating the Hh pathway independently of the Hh ligand. With a reported EC50 of approximately 3 nM, SAG is a potent tool for studying Hh pathway activation and has been shown to counteract the inhibitory effects of Smo antagonists like cyclopamine.
Comparative Analysis: this compound vs. Purmorphamine
To objectively assess the performance of this compound, a direct comparison with another commercially available Smoothened agonist, Purmorphamine, is recommended.
| Parameter | This compound | Purmorphamine | Source |
| Mechanism of Action | Direct Smoothened Agonist | Direct Smoothened Agonist | |
| Reported EC50 | ~3 nM | ~1 µM | |
| Target | Smoothened | Smoothened | |
| Solubility | Water and DMSO | DMSO |
Experimental Protocols for Validating Activity
The following protocols provide a step-by-step guide to validate and compare the activity of this compound and Purmorphamine in a new cell line.
Cell Line Selection and Culture
The choice of cell line is critical for a successful validation study. A cell line with a functional Hedgehog signaling pathway is required. Examples of responsive cell lines include:
-
Shh-LIGHT2 cells: A mouse NIH/3T3 cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization. This cell line is ideal for quantitative high-throughput screening.
-
C3H10T1/2 cells: A mouse embryonic fibroblast cell line that differentiates into osteoblasts in response to Hh pathway activation.
-
Various Cancer Cell Lines: Many cancer cell lines, such as those from medulloblastoma, basal cell carcinoma, and certain types of lung and pancreatic cancer, exhibit active Hh signaling.
Cells should be cultured according to the supplier's recommendations.
Treatment with Smoothened Agonists
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and Purmorphamine in their respective solvents (water or DMSO for SAG, DMSO for Purmorphamine).
-
Cell Seeding: Seed the chosen cells in appropriate culture plates (e.g., 96-well plates for luciferase assays, 6-well plates for qPCR).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh low-serum medium containing various concentrations of this compound or Purmorphamine. A typical concentration range for SAG would be 0.1 nM to 1 µM, and for Purmorphamine, 10 nM to 100 µM. Include a vehicle control (the solvent used for the agonists) and a positive control if available (e.g., recombinant Shh ligand).
-
Incubation: Incubate the cells for a predetermined period, typically 24-48 hours, to allow for the induction of target gene expression.
Measurement of Hedgehog Pathway Activation
-
Following treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Hh target genes (GLI1 and PTCH1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation
The quantitative data from the validation experiments should be summarized in a clear and structured table for easy comparison.
| Agonist | Assay | Readout | EC50 (nM) | Max Fold Induction |
| This compound | Luciferase Assay | Luciferase Activity | 3.5 ± 0.5 | 50 ± 5 |
| qPCR | GLI1 mRNA | 5.2 ± 0.8 | 30 ± 4 | |
| qPCR | PTCH1 mRNA | 6.1 ± 1.1 | 25 ± 3 | |
| Purmorphamine | Luciferase Assay | Luciferase Activity | 950 ± 150 | 45 ± 6 |
| qPCR | GLI1 mRNA | 1200 ± 200 | 28 ± 3 | |
| qPCR | PTCH1 mRNA | 1350 ± 250 | 22 ± 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizing Key Processes
To further clarify the experimental design and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: The Hedgehog signaling pathway with and without activation by its ligand or this compound.
Caption: Workflow for validating Smoothened agonist activity in a new cell line.
Caption: Logical comparison of this compound and Purmorphamine based on key properties.
References
A Comparative Guide to SAG Dihydrochloride Specificity for the Smoothened Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAG (Smoothened Agonist) dihydrochloride's performance with other commercially available Smoothened (Smo) receptor agonists. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies of the Hedgehog signaling pathway.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] The G protein-coupled receptor (GPCR) Smoothened (Smo) is the central signal transducer of this pathway.[2] In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity.[2] Binding of a Hedgehog ligand to Ptch relieves this inhibition, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of Gli family transcription factors and the expression of Hh target genes.[2] Dysregulation of the Hh pathway is implicated in various developmental abnormalities and cancers. Small molecule agonists of Smo, such as SAG, are valuable tools for studying the intricacies of this pathway and for potential therapeutic applications.
Comparison of Smoothened Agonists
This section compares SAG dihydrochloride with two other commonly used synthetic Smoothened agonists: Purmorphamine and Hh-Ag1.5. The comparison focuses on their potency in activating the Hedgehog pathway and their binding affinity for the Smoothened receptor.
| Compound | EC50 | Kd/Ki | Assay System | Reference |
| This compound | ~3 nM | 59 nM (Kd) | Shh-LIGHT2 cells (luciferase assay) / Cos-1 cells expressing Smo (competition binding) | |
| Purmorphamine | ~1 µM | ~1.5 µM (IC50) | Shh-LIGHT2 cells (luciferase assay) / HEK293T cells expressing Smo (competition binding) | |
| Hh-Ag1.5 | 1 nM | 0.5 - 2.3 nM (Ki) | Not specified (Hh agonist activity) / [3H]SAG-1.3 and [3H]Cyclopamine binding assay |
Note: EC50 (half-maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating higher affinity. IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand.
Specificity and Off-Target Effects
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Hedgehog Pathway Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.
Cell Line: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.
Protocol:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a suitable density and allow them to adhere and reach confluence.
-
Serum Starvation: Prior to treatment, incubate the cells in a low-serum medium (e.g., DMEM with 0.5% calf serum) for 24 hours to reduce basal signaling activity.
-
Compound Treatment: Treat the cells with a serial dilution of the Smoothened agonist (e.g., this compound, 0.1 nM to 100 µM) for 30 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC50 value.
Smoothened Binding Assay (Competition Binding Assay)
This assay determines the binding affinity of a compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand.
Cell Line: Cos-1 or HEK293 cells transiently or stably overexpressing the Smoothened receptor.
Protocol:
-
Cell Preparation: Culture and harvest cells expressing the Smoothened receptor. Prepare cell membrane fractions or use whole cells for the binding assay.
-
Competition Reaction: In a suitable buffer, incubate the cell membranes or whole cells with a fixed concentration of a fluorescently labeled Smoothened antagonist (e.g., BODIPY-cyclopamine) and a range of concentrations of the unlabeled test compound (e.g., this compound, 1 nM to 1000 nM) for 1 hour.
-
Washing: After incubation, wash the cells or membranes to remove unbound ligands.
-
Signal Detection: Measure the amount of bound fluorescent ligand using a suitable detection method, such as flow cytometry or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding of the fluorescent ligand against the logarithm of the unlabeled compound's concentration. The concentration at which 50% of the fluorescent ligand is displaced is the IC50. The Kd or Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and the experimental workflows.
References
Cyclopamine's Inhibition of SAG Dihydrochloride Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclopamine's inhibitory effects on the activity of the Smoothened agonist, SAG dihydrochloride. This document outlines the underlying mechanisms, presents supporting experimental data, details relevant experimental protocols, and offers visual representations of the signaling pathway and experimental workflows.
Introduction to Hedgehog Signaling Modulators
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. Two key small molecules used to study and modulate this pathway are this compound, a potent agonist of the Smoothened (Smo) receptor, and cyclopamine, a naturally occurring steroidal alkaloid that acts as a Smo antagonist. Understanding the competitive relationship between these two molecules is crucial for research into Hh pathway-dependent cancers and for the development of novel therapeutics.
Mechanism of Action: A Tale of a Single Receptor
Both this compound and cyclopamine exert their effects by directly binding to the seven-transmembrane protein Smoothened (Smo).[1][2]
-
This compound (Smoothened Agonist): SAG activates the Hedgehog signaling pathway by binding to Smo. This binding event alleviates the inhibitory effect of the Patched (Ptch) receptor on Smo, allowing it to signal downstream and activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.[3]
-
Cyclopamine (Smoothened Antagonist): Cyclopamine is a specific inhibitor of the Hh signaling pathway. It directly binds to Smo, preventing its activation and subsequent downstream signaling, even in the presence of Hh ligands or agonists like SAG.[1][2] The interaction is competitive, meaning that cyclopamine and SAG vie for the same or overlapping binding sites on the Smoothened receptor.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of cyclopamine against SAG-induced Hedgehog pathway activation can be quantified using various in vitro assays. The most common of these is the Gli-luciferase reporter assay, which measures the transcriptional activity of the Gli proteins.
| Compound | Assay Type | Cell Line | Agonist | IC50 | Reference |
| Cyclopamine | Gli-luciferase Reporter Assay | Shh-LIGHT2 (NIH/3T3) | Shh-N | ~300 nM | |
| KAAD-cyclopamine | Gli-luciferase Reporter Assay | Shh-LIGHT2 (NIH/3T3) | Shh-N | 20 nM | |
| Cyclopamine | Gli1 mRNA quantification (qPCR) | C3H10T1/2 | 20 nM SAG | Shift in dose-response | |
| Vismodegib (GDC-0449) | Cell-free assay | - | - | 3 nM | |
| Sonidegib (LDE225) | Cell-free assay | - | - | 1.3 nM (mouse), 2.5 nM (human) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, agonist concentration, and incubation time.
A Schild-type analysis has demonstrated the competitive nature of cyclopamine's inhibition of SAG activity. In these experiments, increasing concentrations of cyclopamine cause a rightward shift in the dose-response curve of SAG, without affecting the maximal response, which is characteristic of competitive antagonism.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog pathway.
Objective: To measure the dose-dependent inhibition of SAG-induced Hedgehog pathway activation by cyclopamine.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Cyclopamine
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS in DMEM) to reduce basal pathway activity.
-
Compound Treatment:
-
Prepare serial dilutions of cyclopamine.
-
Prepare a constant concentration of this compound (typically at its EC80 to ensure robust pathway activation).
-
Add the cyclopamine dilutions to the wells, followed by the addition of the constant concentration of SAG. Include appropriate controls (vehicle, SAG alone, cyclopamine alone).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Transfer the cell lysates to an opaque 96-well plate. Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the cyclopamine concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Smoothened Binding Assay
This assay directly measures the ability of a compound to compete with a fluorescently labeled ligand for binding to the Smoothened receptor.
Objective: To determine the binding affinity of cyclopamine for the Smoothened receptor in the presence of SAG.
Materials:
-
HEK293T cells transiently or stably overexpressing a tagged Smoothened receptor (e.g., mCherry-tagged Smo)
-
Opti-MEM
-
BODIPY-cyclopamine (fluorescent Smo antagonist)
-
This compound
-
Cyclopamine (unlabeled)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture HEK293T cells overexpressing the tagged Smoothened receptor.
-
Competition Setup:
-
Prepare a fixed concentration of BODIPY-cyclopamine.
-
Prepare serial dilutions of unlabeled cyclopamine.
-
Prepare a fixed concentration of this compound.
-
-
Incubation: In a suitable format (e.g., 96-well plate), incubate the cells with the fixed concentration of BODIPY-cyclopamine and the serial dilutions of unlabeled cyclopamine in the presence of a constant concentration of SAG. Include controls without the unlabeled competitor and with SAG alone. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells with a suitable buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cells using a flow cytometer or quantify the fluorescence per cell using a fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the unlabeled cyclopamine concentration. Fit the data to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Visualizing the Molecular Interactions and Experimental Design
To better understand the relationship between cyclopamine, SAG, and the Hedgehog signaling pathway, the following diagrams have been generated using the Graphviz DOT language.
Caption: Hedgehog signaling pathway with points of intervention by SAG and Cyclopamine.
Caption: Workflow for a Gli-luciferase reporter assay to assess Cyclopamine's inhibition of SAG.
References
A Comparative Guide to the Potency of Smoothened Agonists
For Researchers, Scientists, and Drug Development Professionals
The Smoothened (SMO) receptor, a class F G protein-coupled receptor, is a critical component of the Hedgehog (Hh) signaling pathway. This pathway is essential for embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of Hh signaling is implicated in various cancers, making SMO a key therapeutic target. While SMO antagonists have seen significant clinical development, SMO agonists hold promise for regenerative medicine, treatment of neurodegenerative diseases, and bone-related disorders. This guide provides an objective comparison of the potency of various classes of SMO agonists, supported by experimental data and detailed methodologies.
Overview of Smoothened Agonist Classes
SMO agonists can be broadly categorized based on their chemical structures and origins. The primary classes include:
-
Synthetic Small Molecules: This diverse group includes the highly potent benzothiophene derivative, Smoothened Agonist (SAG), and the purine-based molecule, Purmorphamine. These were discovered through high-throughput screening and subsequent chemical optimization.
-
Natural Products and Derivatives: Oxysterols, which are oxidized derivatives of cholesterol, have been identified as endogenous modulators of SMO activity.
-
Repurposed Drugs: Recent studies have identified certain FDA-approved glucocorticoids as direct SMO agonists, opening new avenues for therapeutic applications.
Quantitative Potency Comparison
The potency of a drug is a measure of the concentration required to produce a specific effect. For SMO agonists, this is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum effect.[1][2] A lower EC50 value indicates higher potency.[1]
The following table summarizes the reported EC50 values for representative SMO agonists across various in vitro assays. It is crucial to note that potency values can vary significantly depending on the experimental system, including the cell line, the specific assay, and the endpoint being measured.
| Agonist | Chemical Class | EC50 Value | Assay Type | Cell Line |
| SAG | Benzothiophene | 0.9 ± 0.1 nM | β-arrestin2-GFP Translocation | U2OS |
| 3 nM | Gli-Luciferase Reporter | Shh-LIGHT2 | ||
| 27 ± 2.5 nM | Gli-Luciferase Reporter | U2OS | ||
| Purmorphamine | Purine Derivative | 1 µM | Alkaline Phosphatase Induction | C3H10T1/2 |
| >5,000 nM | β-arrestin2-GFP Translocation | U2OS | ||
| 500 nM | Hh Pathway Activation | C3H10T1/2 | ||
| 20(S)-OHC | Oxysterol | ~3 µM | Hh Target Gene Induction | NIH-3T3 |
| Fluticasone | Glucocorticoid | 99 ± 1.4 nM | β-arrestin2-GFP Translocation | U2OS |
| Halcinonide | Glucocorticoid | 1.1 ± 0.1 µM | β-arrestin2-GFP Translocation | U2OS |
| Clobetasol | Glucocorticoid | 1.5 ± 0.1 µM | β-arrestin2-GFP Translocation | U2OS |
Table 1: Comparative Potency of Various Smoothened Agonists. Data compiled from multiple sources.[3][4]
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of these potency measurements, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for assessing agonist activity.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Caption: Workflow for a Gli-luciferase reporter gene assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the potency of SMO agonists.
Gli-Luciferase Reporter Gene Assay
This assay quantitatively measures the activation of the Hh pathway by monitoring the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (e.g., Shh-LIGHT2 cells).
-
Protocol:
-
Cell Plating: Seed Shh-LIGHT2 cells into 96-well plates at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with low-serum medium (e.g., 0.5% calf serum) containing serial dilutions of the SMO agonist or vehicle control (DMSO).
-
Incubation: Incubate the plates for 30-48 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-arrestin2-GFP Translocation Assay
This is a high-content imaging assay that measures SMO receptor activation by visualizing the translocation of a fluorescently tagged β-arrestin2 protein from the cytoplasm to the activated receptor at the cell membrane or in endocytic vesicles.
-
Cell Line: U2OS or HEK293T cells stably co-expressing human SMO and a β-arrestin2-Green Fluorescent Protein (βarr2-GFP) fusion protein.
-
Protocol:
-
Cell Plating: Plate the engineered cells in 384-well, clear-bottom plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with a dilution series of the test compounds for a period of 1-3 hours.
-
Cell Staining and Imaging: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst). Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to identify individual cells (based on nuclear staining) and quantify the formation of intracellular GFP aggregates or puncta, which represent β-arrestin2 translocation.
-
Data Analysis: The percentage of cells showing a positive response (puncta formation) is plotted against the agonist concentration. The data are fitted to a sigmoidal dose-response curve to calculate the EC50.
-
BODIPY-Cyclopamine Competition Binding Assay
This assay determines the ability of a compound to bind to SMO by measuring its capacity to displace a fluorescently labeled SMO antagonist, BODIPY-cyclopamine.
-
Materials: Membranes prepared from cells overexpressing SMO (e.g., HEK293T cells); BODIPY-cyclopamine.
-
Protocol:
-
Assay Setup: In a 96-well plate, combine the SMO-containing membranes with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM).
-
Compound Addition: Add varying concentrations of the unlabeled SMO agonist to compete for binding.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature to reach binding equilibrium.
-
Detection: Measure the fluorescence polarization or use a filtration-based method to separate bound from free fluorescent ligand and quantify the bound portion.
-
Data Analysis: Plot the percentage of inhibition of BODIPY-cyclopamine binding against the log concentration of the competitor agonist. Calculate the IC50 (concentration causing 50% inhibition), which can be converted to a binding affinity constant (Ki). For agonists, this is often reported as an EC50 for displacement.
-
References
A Comparative Guide to the Efficacy of SAG Dihydrochloride Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of SAG dihydrochloride, a potent Smoothened (SMO) agonist, across different species. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule that acts as a direct agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to the heptahelical bundle of SMO, SAG activates the pathway independently of the Patched (PTCH) receptor, leading to the downstream activation of Gli transcription factors and the expression of Hh target genes.[2] Its water-soluble dihydrochloride form enhances its utility in a variety of experimental settings.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development, tissue homeostasis, and regeneration. In the absence of a Hedgehog ligand, the PTCH receptor inhibits SMO activity. Upon binding of a ligand like Sonic Hedgehog (Shh) to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a signaling cascade that results in the activation of Gli transcription factors. SAG bypasses the need for ligand-PTCH interaction by directly activating SMO.
Comparative Efficacy of this compound
SAG is a highly potent SMO agonist, though its reported efficacy can vary depending on the cell type and assay conditions.
| Species/Cell Line | Assay Type | EC50 | Reference |
| Mouse (Shh-LIGHT2) | Gli-Luciferase Reporter | ~3 nM | |
| Mouse (C3H10T1/2) | Alkaline Phosphatase Induction | 0.13 µM | |
| Human (MDA-MB-231) | Increased SMO mRNA | 250 nM (effective conc.) | |
| Rat (Hippocampus) | Increased Neurogenesis (in vivo) | 2.5 nM (i.c.v. admin.) |
Note: The Shh-LIGHT2 cell line is derived from mouse NIH/3T3 fibroblasts and is a commonly used tool for quantifying Hedgehog pathway activation.
Comparison with Other SMO Agonists
| Compound | Target | EC50 (Shh-LIGHT2 cells) | Key Characteristics |
| SAG | SMO | ~3 nM | Potent, direct SMO agonist. |
| Purmorphamine | SMO | >5 µM | Also a direct SMO agonist, but significantly less potent than SAG. |
Experimental Protocols
In Vitro Hedgehog Pathway Activation Assay (Gli-Luciferase Reporter)
This protocol describes a common method for quantifying the activity of Hedgehog pathway agonists like SAG using the Shh-LIGHT2 reporter cell line.
Detailed Steps:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density that allows them to reach confluency on the day of treatment.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Serum Starvation: Carefully replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% bovine calf serum) to reduce background pathway activation.
-
SAG Treatment: Prepare serial dilutions of this compound in the low-serum medium and add to the cells. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 30 to 48 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure again.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to control for variations in cell number and transfection efficiency. Plot the normalized luminescence against the log of the SAG concentration and fit a dose-response curve to calculate the EC50 value.
In Vivo Administration in Mice
The following provides a general guideline for the intraperitoneal (i.p.) administration of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Syringes and needles
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle. A common method involves dissolving SAG in DMSO first and then diluting it with saline.
-
Dosing: Administer the SAG solution via intraperitoneal injection. Dosages in mice have been reported in the range of 15-20 mg/kg. A dose of 20 µg/g (equivalent to 20 mg/kg) has been shown to be effective in preventing glucocorticoid-induced neonatal cerebellar developmental abnormalities.
-
Monitoring and Analysis: Monitor the animals for any adverse effects. The efficacy of SAG can be assessed through various methods, including analysis of target gene expression (e.g., Gli1) in specific tissues, histological examination, or behavioral tests, depending on the research question.
Conclusion
This compound is a highly potent and specific agonist of the Smoothened receptor, making it an invaluable tool for studying the Hedgehog signaling pathway. Its efficacy has been demonstrated in vitro and in vivo across multiple species, including mouse, rat, and human cells. While its potency is most quantitatively defined in mouse cell lines, the available data suggests comparable activity in other species, supporting its broad utility in preclinical research and drug development. When designing experiments, it is crucial to consider the specific cell type or animal model, as the optimal concentration and administration protocol may vary.
References
A Comparative Guide to Smoothened Agonists: Evaluating the Reproducibility of SAG Dihydrochloride in Hedgehog Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAG dihydrochloride, a widely used Smoothened (Smo) agonist, with other alternatives. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to facilitate reproducible research in the field of Hedgehog (Hh) signaling.
Quantitative Performance of Smoothened Agonists
The following table summarizes the key in vitro performance metrics for this compound and two common alternatives, Purmorphamine and Hh-Ag 1.5. These values are critical for designing experiments and interpreting results related to Hedgehog pathway activation.
| Parameter | This compound | Purmorphamine | Hh-Ag 1.5 | Cell Line / System |
| EC50 | ~3 nM[1][2][3] | ~1 µM | ~1 nM | Shh-LIGHT2 Cells |
| Kd / Ki | Kd: ~59 nM | IC50: ~1.5 µM (vs. BODIPY-cyclopamine) | Ki: ~0.52 nM | Smoothened-expressing cells |
EC50 (Half-maximal Effective Concentration): Represents the concentration of an agonist that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.
Kd (Dissociation Constant) / Ki (Inhibition Constant): These values reflect the binding affinity of a compound to its target, in this case, the Smoothened receptor. A lower Kd or Ki value signifies a stronger binding affinity.
Hedgehog Signaling Pathway and the Role of Smoothened Agonists
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is the central transducer of the Hh pathway. In its inactive state, SMO is inhibited by the Patched (PTCH) receptor. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH relieves this inhibition, allowing SMO to activate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes. Small molecule Smoothened agonists like this compound directly activate SMO, bypassing the need for the upstream ligand and receptor, thus providing a powerful tool for studying and manipulating this pathway.
Caption: Canonical Hedgehog signaling pathway and the direct activation of Smoothened by SAG.
Experimental Protocols
Reproducibility in scientific research is paramount. Below are detailed methodologies for two key experiments used to characterize Smoothened agonists.
Gli-Luciferase Reporter Assay
This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter. The Shh-LIGHT2 cell line, which stably expresses this reporter system, is commonly used.
Objective: To determine the EC50 of a Smoothened agonist.
Materials:
-
Shh-LIGHT2 cells (or other suitable Gli-reporter cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
96-well white, clear-bottom tissue culture plates
-
Smoothened agonist (e.g., this compound)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Serum Starvation: The next day, carefully aspirate the growth medium and replace it with a low-serum medium (e.g., DMEM with 0.5% BCS). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Smoothened agonist in the low-serum medium. Remove the starvation medium and add the different concentrations of the agonist to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known saturating concentration of the agonist or Sonic Hedgehog conditioned medium).
-
Incubation: Incubate the plate for 30-48 hours at 37°C.
-
Cell Lysis: Wash the cells once with Phosphate-Buffered Saline (PBS) and then lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Measurement: Measure the firefly luciferase activity followed by the Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized relative light units (RLU) against the logarithm of the agonist concentration. Use a nonlinear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Caption: Workflow for determining the EC50 of a Smoothened agonist.
BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a test compound to the Smoothened receptor. It relies on the displacement of a fluorescently labeled Smoothened antagonist, BODIPY-cyclopamine, by the unlabeled test compound.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a Smoothened agonist.
Materials:
-
Cells overexpressing Smoothened (e.g., HEK293 or COS-1 cells)
-
BODIPY-cyclopamine
-
Unlabeled Smoothened agonist (test compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Plate Smoothened-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add varying concentrations of the unlabeled test compound to the wells.
-
Labeled Ligand Addition: Add a fixed, subsaturating concentration of BODIPY-cyclopamine to all wells. Include wells with only BODIPY-cyclopamine (total binding) and wells with BODIPY-cyclopamine plus a high concentration of an unlabeled antagonist (e.g., unlabeled cyclopamine) to determine non-specific binding.
-
Incubation: Incubate the plate for 1-4 hours at 4°C or room temperature to allow binding to reach equilibrium. Protect the plate from light.
-
Washing: Gently wash the cells multiple times with cold assay buffer to remove unbound BODIPY-cyclopamine.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader or analyze the cells by flow cytometry.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a nonlinear regression model to fit a competition binding curve and determine the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Comparison of Smoothened Agonists
The choice of a Smoothened agonist for a particular experiment depends on several factors, including the desired potency, the experimental system, and the specific research question.
Caption: A logical diagram comparing key characteristics of Smoothened agonists.
-
This compound: A potent and widely used Smoothened agonist with an EC50 in the low nanomolar range and a dissociation constant of approximately 59 nM. Its performance is well-documented, making it a reliable tool for Hedgehog pathway activation studies.
-
Purmorphamine: Another Smoothened agonist, but with a lower potency compared to SAG, having an EC50 in the micromolar range. It is also known to induce osteogenesis.
-
Hh-Ag 1.5: A highly potent Smoothened agonist with an EC50 of approximately 1 nM and a high binding affinity (Ki ≈ 0.52 nM). It represents one of the more potent small molecule activators of the Hedgehog pathway.
By providing standardized protocols and comparative data, this guide aims to enhance the reproducibility of experiments involving this compound and other Smoothened agonists, ultimately contributing to a more robust understanding of the Hedgehog signaling pathway in health and disease.
References
A Researcher's Guide to Gene Expression Analysis Following SAG Dihydrochloride Treatment
For researchers, scientists, and professionals in drug development, understanding the precise molecular impact of therapeutic compounds is paramount. This guide provides a comprehensive comparison of gene expression analysis following treatment with SAG dihydrochloride, a potent and cell-permeable agonist of the Smoothened (Smo) receptor.[1] We will delve into its mechanism of action, its effects on gene expression, and compare its performance with other alternatives, supported by experimental data and detailed protocols.
This compound is the water-soluble salt of SAG, which activates the Hedgehog (Hh) signaling pathway by binding directly to the Smoothened (Smo) heptahelical bundle.[2] This activation is crucial as the Hedgehog pathway plays a significant role in embryonic development, tissue regeneration, and the progression of certain cancers.[3][4] SAG is known to counteract the inhibitory effects of cyclopamine on Smo and potently activates the Hh signaling pathway in various cell lines.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation. In its inactive state, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor, Smoothened (Smo). The binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to PTCH1 relieves this inhibition, allowing Smo to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). These transcription factors then move to the nucleus to regulate the expression of target genes.
This compound bypasses the need for a Hedgehog ligand by directly binding to and activating Smo. This leads to the constitutive activation of the downstream signaling cascade and subsequent changes in gene expression.
References
- 1. This compound 98 (HPLC) Smoothened Agonist [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Smoothened agonist - Wikipedia [en.wikipedia.org]
- 4. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hedgehog Pathway Activators: SAG Dihydrochloride vs. Alternatives
For researchers and professionals in drug development, the targeted activation of the Hedgehog (Hh) signaling pathway is of paramount importance in fields ranging from regenerative medicine to oncology. The selection of an appropriate small molecule agonist is a critical decision in experimental design. This guide provides an objective comparison of Smoothened Agonist (SAG) dihydrochloride, a widely used and potent Hh pathway activator, with other commercially available alternatives. The comparison focuses on performance, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.
Overview of Hedgehog Pathway Activation
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves PTCH1's inhibition of the G protein-coupled receptor, Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of Hh target genes. Small molecule activators, or agonists, typically bypass the need for Hh ligands by directly targeting and activating SMO.
Safety Operating Guide
Proper Disposal Procedures for SAG Dihydrochloride: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of SAG (Smoothened Agonist) dihydrochloride, a potent agonist of the Smoothened (Smo) receptor used in laboratory research to activate the Hedgehog signaling pathway.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before handling or disposing of SAG dihydrochloride, it is imperative to be familiar with its potential hazards and the necessary personal protective equipment (PPE). While one Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, it is prudent to handle it with care as it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and skin irritation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves should be worn. Dispose of contaminated gloves after use in accordance with laboratory best practices.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator. Ensure adequate ventilation in the handling area.
-
Body Protection: Wear a lab coat to prevent skin contact.
II. Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local regulations. The primary method of disposal is through a licensed professional waste disposal company.
-
Waste Collection:
-
Collect unused this compound powder and any materials contaminated with it (e.g., weighing papers, pipette tips) in a clearly labeled, sealed, and suitable container for chemical waste.
-
For solutions, collect in a sealed, labeled container designated for chemical waste.
-
-
Waste Treatment (to be performed by a licensed facility):
-
The recommended method of disposal is incineration. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Contaminated Packaging:
-
Dispose of the original container and any contaminated packaging as unused product in the same manner as the chemical waste itself.
-
-
Accidental Spills:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the solid material and place it in a suitable, closed container for disposal.
-
Do not allow the product to enter drains or waterways.
-
III. Chemical and Safety Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| Molecular Weight | 562.98 g/mol | |
| Formula | C₂₈H₂₈ClN₃OS·2HCl | |
| Appearance | Light yellow solid | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | |
| Storage | Store at -20°C | |
| Purity | ≥98% | |
| Hazard Class | Not classified as hazardous by one source, but handle with care. |
IV. Mechanism of Action: Hedgehog Signaling Pathway
This compound is a potent agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis. In the "off" state, the Patched (PTCH1) receptor inhibits Smo. Upon binding of the Sonic Hedgehog (Shh) ligand to PTCH1, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which then regulate the expression of target genes. SAG directly binds to and activates Smo, thereby bypassing the need for Shh ligand and PTCH1 regulation.
References
Essential Safety and Logistics for Handling SAG Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of SAG dihydrochloride, a potent Smoothened (Smo) receptor agonist.
Hazard Identification and Personal Protective Equipment
There are some discrepancies across supplier Safety Data Sheets (SDS) regarding the hazards of this compound. While some sources classify it as non-hazardous, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1][2][3]. Given this conflicting information, a cautious approach is recommended. Assume the compound is hazardous and requires appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling[1][4]. |
| Body Protection | Laboratory coat. | Protects against incidental contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
Operational Plan for Handling
This section provides a step-by-step guide for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
The recommended storage temperature is -20°C.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Avoid creating dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound.
-
Close the primary container tightly after use.
3. Solution Preparation:
-
Consult the product datasheet for solubility information. This compound is soluble in water and DMSO.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
If using a vortex or sonicator to aid dissolution, ensure the container is securely capped.
4. Use in Experiments:
-
When adding the this compound solution to cell cultures or other experimental systems, continue to wear appropriate PPE.
-
Avoid generating aerosols.
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate solid waste stream.
2. Disposal Method:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed disposal company for chemical waste.
-
One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal Plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
